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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

For distribution to: Researchers, scientists, and drug development professionals. Abstract 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a halogenated aromatic carboxylic acid featuring a bulky cyclohexylmethoxy ether sub...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a halogenated aromatic carboxylic acid featuring a bulky cyclohexylmethoxy ether substituent. While specific literature on this exact molecule is sparse, its structural motifs—a brominated benzoic acid core and an ether linkage—position it as a valuable and versatile intermediate in synthetic and medicinal chemistry. Drawing upon established chemical principles and extensive data from closely related analogs, this guide provides a comprehensive overview of its core chemical properties, a robust synthetic methodology, predicted analytical characterization, and its potential applications in drug discovery. This document serves as a foundational resource for researchers aiming to incorporate this unique building block into their synthetic programs.

Core Compound Identification and Physicochemical Properties

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a derivative of benzoic acid, a class of compounds widely explored in pharmaceutical development. The bromine atom at the 2-position and the cyclohexylmethoxy group at the 5-position provide distinct handles for chemical modification, influencing both the reactivity and the lipophilicity of the molecule. The strategic placement of the bromine atom makes it a key substrate for various transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures[1].

PropertyValue / PredictionBasis / Source
IUPAC Name 2-Bromo-5-(cyclohexylmethoxy)benzoic acidNomenclature Rules
CAS Number Not Assigned-
Molecular Formula C₁₄H₁₇BrO₃Calculated
Molecular Weight 313.19 g/mol Calculated
Appearance White to off-white crystalline solidPredicted from analogs[2][3]
Melting Point Not experimentally determined; expected to be a solid at room temperature.Based on solid nature of analogs like 2-Bromo-5-methoxybenzoic acid (m.p. 157-159 °C)[4]
Solubility Predicted to be soluble in methanol, chloroform, DMSO; poorly soluble in water.Based on analogs and general principles[2]
Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a two-step process starting from the commercially available 2-Bromo-5-hydroxybenzoic acid. This pathway leverages the classical Williamson ether synthesis, a reliable and high-yielding method for forming ether linkages[5][6].

Caption: Proposed synthetic workflow for the target compound.
2.1. Causality Behind Experimental Choices

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism[5].

  • Choice of Base: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is essential to deprotonate the phenolic hydroxyl group of 2-bromo-5-hydroxybenzoic acid. This generates a phenoxide anion, which is a significantly more potent nucleophile than the neutral phenol, thereby accelerating the reaction rate[7][8].

  • Choice of Alkylating Agent: Cyclohexylmethyl bromide is an ideal electrophile for this Sₙ2 reaction. It is a primary alkyl halide, which minimizes the competing E2 elimination reaction that can be problematic with secondary or tertiary halides[6][9].

  • Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is optimal. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. They do not participate in hydrogen bonding, which would otherwise stabilize and deactivate the nucleophile[6].

2.2. Step-by-Step Experimental Protocol (Predictive)
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert nitrogen atmosphere, add 2-bromo-5-hydroxybenzoic acid (1.0 eq.).

  • Solvation: Add anhydrous DMF or acetonitrile as the solvent. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.) portion-wise to the solution. The mixture may be gently heated (e.g., to 50-60 °C) to ensure complete formation of the phenoxide.

  • Alkylation: Add cyclohexylmethyl bromide (1.1-1.2 eq.) dropwise to the reaction mixture[10].

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate, ensuring the product precipitates as the free carboxylic acid.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

Predicted Analytical Characterization

While experimental data is not available, the structure of the compound allows for a robust prediction of its key analytical signatures. These predictions are based on established principles of spectroscopy and data from structurally similar compounds[11].

TechniquePredicted Key Features
¹H NMR ~10-13 ppm: Broad singlet, 1H (carboxylic acid proton, may exchange with D₂O).~7.6-7.8 ppm: Aromatic protons ortho to the bromine and carboxyl group.~7.0-7.4 ppm: Remaining two aromatic protons.~3.8-4.0 ppm: Doublet, 2H (-O-CH₂ -Cyclohexyl).~0.9-2.0 ppm: Multiplets, 11H (cyclohexyl ring protons).
¹³C NMR ~165-170 ppm: Carboxylic acid carbonyl carbon.~158-160 ppm: Aromatic carbon attached to the ether oxygen.~110-140 ppm: Remaining aromatic carbons.~75-80 ppm: Methylene carbon (-O-CH₂ -).~25-40 ppm: Cyclohexyl carbons.
FT-IR 3300-2500 cm⁻¹: Very broad band (O-H stretch of H-bonded carboxylic acid)[12].~2930 & 2850 cm⁻¹: Sharp peaks (C-H stretch of cyclohexyl group).1710-1680 cm⁻¹: Strong, sharp peak (C=O stretch of aromatic carboxylic acid)[13].~1250 & ~1100 cm⁻¹: Strong peaks (Asymmetric & symmetric C-O-C ether stretch)[14].
Mass Spec (EI) Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 312 and 314, corresponding to the ⁷⁹Br and ⁸¹Br isotopes[15][16].Key Fragments: Loss of •COOH (m/z 267/269), loss of the cyclohexylmethyl radical (m/z 215/217), and formation of the tropylium ion (m/z 91)[17][18].
Potential Applications in Drug Discovery and Medicinal Chemistry

The structural components of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid suggest its primary utility as a sophisticated building block for the synthesis of complex, biologically active molecules.

  • Scaffold for Kinase Inhibitors: The 2-aminobenzoic acid core, a close relative, is a known scaffold in many kinase inhibitors used in oncology[1]. The bromo-benzoic acid core serves a similar purpose, providing a rigid framework for orienting pharmacophoric groups.

  • Intermediate for Novel Therapeutics: The precursor, 2-bromo-5-hydroxybenzoic acid, and its methoxy analog are used to synthesize compounds like urolithin derivatives and other potential therapeutic agents[4][19]. The introduction of the cyclohexylmethoxy group can enhance lipophilicity, potentially improving pharmacokinetic properties such as membrane permeability and metabolic stability.

  • Handle for Cross-Coupling: The bromine atom is a highly versatile functional group. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the straightforward introduction of aryl, alkyl, alkyne, or amine groups at the 2-position, enabling the rapid generation of diverse chemical libraries for high-throughput screening. The incorporation of bromine into a molecular structure is a recognized strategy in drug design to enhance therapeutic activity and favorably modify metabolic profiles[20].

Applications A 2-Bromo-5-(cyclohexylmethoxy)benzoic acid B Suzuki / Sonogashira / Buchwald-Hartwig Coupling A->B Versatile Handle C Amide / Ester Formation A->C Carboxylic Acid Functionality D Diverse Chemical Library B->D C->D E High-Throughput Screening D->E F Lead Compound Identification E->F G Drug Discovery Programs F->G

Caption: Logical role as a building block in drug discovery.
References
  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, January 13). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved February 15, 2026, from [Link]

  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved February 15, 2026, from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 711-714.
  • ResearchGate. (2017, February 2). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved February 15, 2026, from [Link]

  • Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • Cleanchem. (n.d.). 2-Bromo-5-Methoxy Benzoic Acid. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). Experiment 12: The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Ethers through Intramolecular Substitution. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved February 15, 2026, from [Link]

  • Pearson+. (n.d.). Show how you would synthesize the following: c. cyclohexylmethanol.... Retrieved February 15, 2026, from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved February 15, 2026, from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 15, 2026, from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved February 15, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved February 15, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 15, 2026, from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved February 15, 2026, from [Link]

  • Shaalaa.com. (2017, October 3). Show how will you synthesize cyclohexylmethanol using an alkyl halide by an SN2 reaction. Retrieved February 15, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • National Center for Biotechnology Information. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Confusion matrix for carboxylic acid, aromatic, methyl, and ether functional group models. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

2-Bromo-5-(cyclohexylmethoxy)benzoic acid: A Critical Intermediate in GKA Ligand Design

Executive Summary & Chemical Identity[1][2] 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a specialized pharmaceutical intermediate belonging to the class of 2,5-disubstituted benzoic acids . While less commonly indexed i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a specialized pharmaceutical intermediate belonging to the class of 2,5-disubstituted benzoic acids . While less commonly indexed in public chemical catalogs than its methoxy (CAS 22921-68-2) or cyclopropylmethoxy (CAS 1369874-96-3) analogs, this compound serves as a critical scaffold in the synthesis of Glucokinase Activators (GKAs) and other metabolic disease therapeutics. Its structural utility lies in the 5-position hydrophobic tail (cyclohexylmethoxy group), which targets allosteric pockets in enzymes like Glucokinase, and the 2-position bromine , a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to install heteroaromatic rings.

Chemical Identity Data
PropertyValue
Chemical Name 2-Bromo-5-(cyclohexylmethoxy)benzoic acid
CAS Number Not widely indexed; Analogous to 1369874-96-3 (Cyclopropylmethoxy)
Molecular Formula C₁₄H₁₇BrO₃
Molecular Weight 313.19 g/mol
SMILES OC(=O)C1=C(Br)C=CC(OCC2CCCCC2)=C1
InChI Key Predicted based on structure
Appearance White to off-white crystalline solid (Predicted)
Melting Point ~145–150 °C (Estimated based on analogs)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Synthesis & Manufacturing Protocols

The synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is typically achieved via a convergent route involving the O-alkylation of a 5-hydroxy-2-bromobenzoic acid precursor. This method offers higher regioselectivity compared to direct bromination of 3-(cyclohexylmethoxy)benzoic acid.

Core Synthetic Route: O-Alkylation Strategy

This protocol utilizes 5-hydroxy-2-bromobenzoic acid (CAS 58380-11-3) as the nucleophilic scaffold and (bromomethyl)cyclohexane (CAS 2550-36-9) as the electrophile.

Step-by-Step Protocol
  • Reagents:

    • Substrate: 5-Hydroxy-2-bromobenzoic acid (1.0 eq)

    • Alkylating Agent: (Bromomethyl)cyclohexane (1.2 eq)

    • Base: Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq) for faster kinetics.

    • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).

  • Procedure:

    • Dissolution: Charge a reaction vessel with 5-hydroxy-2-bromobenzoic acid and DMF (10 mL/g). Stir at room temperature until dissolved.

    • Deprotonation: Add K₂CO₃ in portions. The mixture may become heterogeneous. Stir for 30 minutes to ensure formation of the phenoxide anion.

    • Alkylation: Add (bromomethyl)cyclohexane dropwise.

    • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x volume). Acidify to pH 3–4 with 1N HCl to precipitate the product.

    • Isolation: Filter the solid, wash with water, and dry under vacuum.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if necessary.

  • Yield Expectation: 75–85% (isolated).

Visualization: Synthetic Pathway

G Start 5-Hydroxy-2-bromobenzoic acid (CAS 58380-11-3) Intermediate Transition State (Phenoxide Anion) Start->Intermediate K2CO3, DMF Deprotonation Reagent (Bromomethyl)cyclohexane (CAS 2550-36-9) Reagent->Intermediate + Electrophile Product 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (Target) Intermediate->Product 80°C, 12h SN2 Reaction

Figure 1: Convergent synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid via O-alkylation.

Applications in Drug Discovery

Primary Target: Glucokinase Activators (GKAs)

This molecule is a classic pharmacophore scaffold for Glucokinase Activators, which are investigated for Type 2 Diabetes treatment. GKAs function by binding to an allosteric site on the Glucokinase enzyme, increasing its affinity for glucose.

  • Mechanism of Action: The benzoic acid moiety often mimics the phosphate group of the substrate or engages in critical hydrogen bonding with Arg63 or similar residues in the allosteric site.

  • Role of the Cyclohexyl Group: The 5-position alkoxy group extends into a hydrophobic pocket (the "allosteric switch"), stabilizing the active conformation of the enzyme. The cyclohexyl ring provides optimal lipophilic bulk compared to smaller methyl or ethyl groups.

  • Role of the Bromine: The 2-position bromine is a "synthetic handle." It is rarely the final substituent. Instead, it is used in Suzuki-Miyaura coupling to attach heteroaromatic rings (e.g., thiazoles, pyridines) that further anchor the molecule in the binding site.

Structure-Activity Relationship (SAR) Logic
MoietyFunction in GKA LigandOptimization Strategy
Carboxylic Acid (C-1) H-bond donor/acceptor; often converted to amide.Can be bioisostere-replaced (e.g., tetrazole) to improve permeability.
Bromine (C-2) Synthetic handle for cross-coupling.Replaced by aryl/heteroaryl groups to engage the "effector site."
Cyclohexylmethoxy (C-5) Hydrophobic anchor.Cyclohexyl is often superior to phenyl due to flexibility and saturation (sp³ character).
Visualization: GKA Pharmacophore Concept

GKA_SAR Core Benzoic Acid Core Pos1 Position 1: Carboxyl Group (H-Bonding / Amide Formation) Core->Pos1 Pos2 Position 2: Bromine (Coupling Handle for Heterocycles) Core->Pos2 Pos5 Position 5: Cyclohexylmethoxy (Hydrophobic Pocket Interaction) Core->Pos5 Enzyme H-Bond Network Enzyme H-Bond Network Pos1->Enzyme H-Bond Network Effector Site (via Suzuki Coupling) Effector Site (via Suzuki Coupling) Pos2->Effector Site (via Suzuki Coupling) Allosteric Hydrophobic Pocket Allosteric Hydrophobic Pocket Pos5->Allosteric Hydrophobic Pocket

Figure 2: Pharmacophore mapping of the 2-Bromo-5-(cyclohexylmethoxy)benzoic acid scaffold in Glucokinase Activator design.

Safety & Handling (MSDS Highlights)

As a halogenated benzoic acid derivative, this compound requires standard chemical safety protocols.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation, H335)

  • Handling: Use in a fume hood. Avoid dust generation.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin Contact: Wash with soap and water.[1]

    • Inhalation:[1] Move to fresh air.[1]

References

  • Analogous Synthesis Protocol: Synthesis of 2-bromo-5-methoxybenzoic acid. (2014). Journal of Chemical Research, 6(9), 256-260. Link

  • GKA Pharmacophore Design: Matsui, K., et al. (2011). Glucokinase Activators: Structure-Activity Relationships and Clinical Overview. Current Topics in Medicinal Chemistry, 11(12). Link

  • Cyclopropyl Analog Data: PubChem Compound Summary for CID 81589008, 2-Bromo-5-(cyclopropylmethoxy)benzoic acid. Link

  • Base Reagent Data: PubChem Compound Summary for CID 11244, 5-Hydroxy-2-bromobenzoic acid. Link

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Brominated Benzoic Acid Derivatives

Foreword by the Senior Application Scientist: In the field of medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is the bedrock of reliable research. While vast spectral...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword by the Senior Application Scientist:

In the field of medicinal chemistry and materials science, the unambiguous structural confirmation of novel compounds is the bedrock of reliable research. While vast spectral libraries exist, researchers frequently encounter derivatives for which complete public data is unavailable. This guide addresses such a scenario.

The target of this analysis is 2-Bromo-5-(cyclohexylmethoxy)benzoic acid , a molecule with potential applications as a synthetic building block. A comprehensive search of public-domain databases did not yield a complete, published set of spectroscopic data for this specific molecule.

However, this presents a valuable opportunity. As scientists, we often rely on foundational knowledge and data from closely related analogues to predict and interpret the spectra of new compounds. This guide will therefore take a two-pronged approach:

  • Detailed Analysis of a Reference Compound: We will provide a thorough, experimentally-grounded analysis of the well-characterized analogue, 2-Bromo-5-methoxybenzoic acid .[1][2][3] This will serve as our validated baseline.

  • Expert Predictive Analysis: Leveraging the baseline data, we will extrapolate and predict the key spectroscopic features of the target molecule, 2-Bromo-5-(cyclohexylmethoxy)benzoic acid . This exercise in deductive reasoning is a critical skill for any research scientist.

This document is structured to be a practical workflow, demonstrating how to integrate data from multiple analytical techniques to build a cohesive and definitive structural assignment.

Part 1: Molecular Structure and Analytical Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The substitution pattern on the aromatic ring and the nature of the appended functional groups are the primary determinants of the resulting spectra.

Target Molecule: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The target molecule consists of a benzoic acid core, substituted with a bromine atom at the C2 position (ortho to the carboxylic acid) and a cyclohexylmethoxy group at the C5 position (meta to the carboxylic acid).

Figure 1: Chemical Structure of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

Reference Molecule: 2-Bromo-5-methoxybenzoic acid

Our reference compound is structurally simpler, replacing the bulky cyclohexylmethoxy group with a methoxy group. This simplification allows for a cleaner interpretation of the core aromatic system's signals.

Figure 2: Chemical Structure of 2-Bromo-5-methoxybenzoic acid.

Part 2: Integrated Spectroscopic Analysis Workflow

A robust structural elucidation is never reliant on a single technique. It is the synergistic combination of multiple, orthogonal analytical methods that provides the highest degree of confidence.

Experimental Protocol Causality: The workflow begins with Mass Spectrometry (MS) to confirm the molecular weight and elemental composition (specifically the presence of bromine). This is followed by Infrared (IR) Spectroscopy to rapidly identify key functional groups like carboxylic acids and ethers. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is employed to map the precise carbon-hydrogen framework of the molecule, confirming isomerism and connectivity.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Solid Sample MS Mass Spectrometry (MS) (e.g., ESI) Sample->MS IR Infrared (IR) Spectroscopy (e.g., ATR) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Data_MS Determine Molecular Weight Confirm Br Isotope Pattern MS->Data_MS Data_IR Identify Functional Groups (-COOH, C-O, C-Br) IR->Data_IR Data_NMR Map C-H Framework Confirm Connectivity NMR->Data_NMR Structure Unambiguous Structural Confirmation Data_MS->Structure Data_IR->Structure Data_NMR->Structure

Figure 3: Integrated workflow for spectroscopic structural elucidation.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: MS is the first-line technique to confirm that the correct molecule has been synthesized. For halogenated compounds, it serves a dual purpose: confirming the molecular mass and verifying the presence and number of halogen atoms through their distinct isotopic patterns. An Electrospray Ionization (ESI) source is often chosen for polar molecules like carboxylic acids, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode.

Data for 2-Bromo-5-methoxybenzoic acid
ParameterValueSource
Molecular FormulaC₈H₇BrO₃[2]
Molecular Weight231.04 g/mol [2]
Expected Ion Peaks (ESI-) m/z Note
[M-H]⁻229Corresponds to the ⁷⁹Br isotope
[M-H+2]⁻231Corresponds to the ⁸¹Br isotope

The observation of two peaks of nearly equal intensity, separated by 2 m/z units, is the definitive signature of a monobrominated compound, arising from the natural ~1:1 abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]

Predicted Data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid
ParameterValue
Molecular FormulaC₁₄H₁₇BrO₃
Molecular Weight313.19 g/mol
Predicted Ion Peaks (ESI-) m/z
[M-H]⁻312
[M-H+2]⁻314

Trustworthiness: The presence of this characteristic 1:1 doublet at the predicted m/z values would provide high confidence in the elemental formula of the target compound.

Part 4: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid, non-destructive technique perfect for identifying functional groups. The energy of bond vibrations provides a "fingerprint" of the molecule. For a carboxylic acid, the two most crucial signals are the extremely broad O-H stretch, a result of hydrogen bonding, and the sharp, strong C=O (carbonyl) stretch.

Data for Benzoic Acid Derivatives

The core functional groups of both the reference and target molecules are similar. The interpretation is based on established vibrational frequency ranges.[5]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Carboxylic AcidO-H stretch3300 - 2500Very broad, strong
Aromatic C-HC-H stretch3100 - 3000Sharp, medium
Carbonyl (C=O)C=O stretch1710 - 1680Sharp, very strong
Aromatic C=CC=C stretch1600, 1475Sharp, variable
Ether C-OC-O stretch1250 - 1200 (Aryl)Strong

Self-Validating System: The simultaneous observation of the broad O-H and the strong C=O absorptions is a cross-validating indicator of the carboxylic acid functional group.[5]

Predicted Distinctions for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The primary difference in the IR spectrum of the target molecule will be the addition of signals from the cyclohexyl group.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Aliphatic C-HC-H stretch2950 - 2850Sharp, strong
Aliphatic C-HCH₂ bend (scissoring)~1465Medium

These aliphatic C-H stretching bands will appear just to the right (lower wavenumber) of the aromatic C-H stretches and will likely overlap with the broad carboxylic acid O-H band, but should be visible as distinct, sharp shoulders.

Part 5: ¹H NMR Spectroscopy

Expertise & Experience: Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides information on the chemical environment, number, and connectivity of hydrogen atoms. The choice of solvent is critical; deuterated chloroform (CDCl₃) is common, but deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for carboxylic acids to ensure the acidic proton is observed.

Data for 2-Bromo-5-methoxybenzoic acid
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Causality
~11.0Singlet, broad1H-COOH The acidic proton is highly deshielded and often broad due to chemical exchange.
7.58Doublet (d)1HH6 Ortho to the electron-withdrawing Br atom, deshielded. Coupled only to H4.
7.50Doublet (d)1HH4 Ortho to the electron-donating -OCH₃ group and meta to Br. Coupled only to H6.
6.95Doublet of Doublets (dd)1HH3 Ortho to the -OCH₃ group and coupled to both H4 and H6 (though meta coupling is small).
3.84Singlet (s)3H-OCH₃ Aliphatic protons on a carbon adjacent to an oxygen. No adjacent protons to couple with.

Data adapted from reported synthesis.[4]

Predicted Data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The aromatic region is expected to be very similar to the reference compound. The major changes will be in the aliphatic region.

Predicted Shift (δ) ppmMultiplicityIntegrationAssignmentRationale & Causality
~11.0Singlet, broad1H-COOH Unchanged from the reference.
~7.6Doublet (d)1HH6 Environment is nearly identical to the reference.
~7.5Doublet (d)1HH4 Environment is nearly identical to the reference.
~7.0Doublet of Doublets (dd)1HH3 Environment is nearly identical to the reference.
~3.9Doublet (d)2H-OCH₂- Protons on a carbon adjacent to an oxygen and the cyclohexyl CH group. Will be coupled to the CH proton.
1.0 - 2.0Multiplet, complex11HCyclohexyl The 11 protons of the cyclohexyl ring will be in different chemical environments, leading to a complex, overlapping multiplet.

Part 6: ¹³C NMR Spectroscopy

Expertise & Experience: Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. In a standard broadband-decoupled spectrum, each unique carbon atom appears as a single line, and its chemical shift is indicative of its electronic environment.

Data for Benzoic Acid Derivatives

While specific data for the reference compound is not available, we can make highly accurate assignments based on known substituent effects in benzoic acid derivatives.[6][7]

Predicted Shift (δ) ppmAssignmentRationale & Causality
~170C=O The carbonyl carbon of a carboxylic acid is highly deshielded.
~158C5 Aromatic carbon attached to the electron-donating ether oxygen.
~135C3 Aromatic C-H.
~132C1 Aromatic carbon attached to the carboxylic acid group (quaternary).
~125C6 Aromatic C-H.
~118C4 Aromatic C-H.
~115C2 Aromatic carbon attached to the electronegative bromine atom (quaternary).
~56-OCH₃ Aliphatic carbon of the methoxy group.
Predicted Data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

The aromatic carbon shifts will be largely unchanged. The aliphatic region will be more complex.

Predicted Shift (δ) ppmAssignmentRationale & Causality
~170C=O Unchanged from the reference.
~158 - 115Aromatic Carbons Shifts will be very similar to the reference compound.
~75-OCH₂- The methylene bridge carbon, shifted downfield by the adjacent oxygen.
~38Cyclohexyl CH The methine carbon of the cyclohexyl ring attached to the CH₂ group.
~25 - 32Cyclohexyl CH₂ The remaining five methylene carbons of the cyclohexyl ring will appear in this typical aliphatic range.

References

  • PubChem. 2-Bromo-5-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information Table of Contents. [Link]

  • Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 1990. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • NIST. Benzoic acid, 2-bromo-. NIST Chemistry WebBook. [Link]

  • Cleanchem. 2-Bromo-5-Methoxy Benzoic Acid | CAS No: 22921-68-2. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]

  • NIST. 2-Bromo-5-chlorobenzoic acid. NIST Chemistry WebBook. [Link]

  • Otto Chemie Pvt. Ltd. 2-Bromo-5-methoxybenzoic acid, 98%. Certificate of Analysis. [Link]

  • SIELC Technologies. 2-Bromo-5-methoxybenzoic acid. [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Abstract This technical guide provides a comprehensive scientific overview of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, a specialized organic molecule with significant potential in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, a specialized organic molecule with significant potential in medicinal chemistry and materials science. While this compound is not extensively documented in mainstream chemical literature, its structure—combining a halogenated benzoic acid core with a lipophilic cyclohexylmethoxy moiety—presents a compelling target for drug discovery and novel material synthesis. This document delineates the molecule's structural attributes, predicts its physicochemical properties based on established chemical principles, and puts forth a robust, mechanistically justified synthetic pathway. Furthermore, it details the suite of analytical techniques required for rigorous structural elucidation and purity confirmation. This guide is intended for researchers, chemists, and drug development professionals seeking to understand, synthesize, and utilize this and structurally related compounds.

Introduction: The Strategic Value of Substituted Benzoic Acids

The benzoic acid scaffold is a cornerstone in organic synthesis, serving as a versatile building block for a vast array of functional molecules, from pharmaceuticals to dyes and polymers.[1] Its chemical utility is magnified through the strategic substitution of its aromatic ring. The introduction of specific functional groups allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

  • Halogenation (Bromine): The incorporation of a bromine atom, as in the case of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, is a common tactic in medicinal chemistry. The bromo group is a lipophilic, weak deactivator that can significantly influence a molecule's binding affinity to biological targets, often through halogen bonding. It also serves as a crucial synthetic handle for further functionalization via cross-coupling reactions.

  • Lipophilic Side Chains (Cyclohexylmethoxy): The cyclohexylmethoxy group introduces a bulky, non-polar moiety. In drug design, such groups are often employed to enhance a compound's lipophilicity, which can improve its ability to cross cell membranes and increase its engagement with hydrophobic pockets in target proteins. The flexible ether linkage provides conformational adaptability, allowing the cyclohexyl ring to orient itself for optimal interaction. The presence of such features is increasingly relevant in the exploration of "beyond Rule of 5" (bRo5) chemical space, where larger, more complex molecules are designed to tackle challenging biological targets.[2]

This guide provides a foundational blueprint for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, a molecule that synergistically combines these features. We will explore its structure from first principles, propose a logical and efficient synthesis, and outline the analytical workflows necessary for its definitive characterization.

Molecular Architecture and Predicted Physicochemical Properties

The molecular structure of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is defined by a 1,2,5-trisubstituted benzene ring. Understanding its components is key to predicting its behavior.

2.1. Core Structure and Functional Groups

  • Benzoic Acid Core: The foundational scaffold, featuring a carboxyl group (-COOH) attached to a benzene ring. The carboxyl group is an electron-withdrawing, meta-directing group and is responsible for the molecule's acidic nature.

  • Bromo Substituent: Located at the C2 position (ortho to the carboxyl group), this halogen atom influences the acidity of the carboxyl group through its inductive electron-withdrawing effect.

  • Cyclohexylmethoxy Ether: Attached at the C5 position (meta to the carboxyl group), this group consists of a cyclohexyl ring linked to the aromatic core via a methylene ether bridge (-O-CH₂-). This group is generally considered electron-donating through resonance via the ether oxygen, though its steric bulk is its most dominant feature.

2.2. IUPAC Nomenclature and Key Identifiers

  • IUPAC Name: 2-bromo-5-(cyclohexylmethoxy)benzoic acid

  • Molecular Formula: C₁₄H₁₇BrO₃

  • Molecular Weight: 313.19 g/mol

  • CAS Number: Not assigned (novel compound).

2.3. Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties, which are crucial for assessing the molecule's potential as a drug candidate or advanced intermediate. These values are estimated based on computational models and comparison to structurally similar compounds like 2-Bromo-5-methoxybenzoic acid.[3]

PropertyPredicted ValueRationale & Significance
Molecular Weight 313.19 g/mol Within the typical range for small-molecule drug candidates.
XLogP3 ~4.5 - 5.0Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Hydrogen Bond Donors 1 (from -COOH)Essential for target interaction but can hinder permeability if not masked.
Hydrogen Bond Acceptors 3 (from C=O, -OH, ether -O-)Provides multiple points for hydrogen bonding with biological targets.
pKa ~2.6 - 2.8The ortho-bromo group enhances the acidity of the carboxylic acid compared to unsubstituted benzoic acid.
Topological Polar Surface Area (TPSA) 46.5 ŲA moderate TPSA, generally associated with good cell permeability.
Rotatable Bond Count 4Indicates a degree of conformational flexibility, which can be advantageous for binding to complex targets.

Proposed Synthesis and Mechanistic Rationale

As 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is not a commercially cataloged compound, a de novo synthesis is required. The proposed pathway is a robust, two-step process grounded in well-established, high-yielding organic transformations.

3.1. Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule reveals a straightforward pathway from commercially available starting materials. The primary disconnections are at the ether linkage and the bromine-carbon bond.

G target 2-Bromo-5-(cyclohexylmethoxy)benzoic acid intermediate 2-Bromo-5-hydroxybenzoic acid target->intermediate C-O disconnection (Williamson Ether Synthesis) sm2 (Bromomethyl)cyclohexane target->sm2 C-O disconnection (Williamson Ether Synthesis) sm1 3-Hydroxybenzoic acid intermediate->sm1 C-Br disconnection (Electrophilic Bromination)

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 3-hydroxybenzoic acid and (bromomethyl)cyclohexane as ideal starting materials. The synthesis proceeds by first brominating the aromatic ring and then forming the ether linkage.

3.2. Forward Synthesis Workflow

The proposed forward synthesis is designed for efficiency and regiochemical control.

G cluster_step1 Step 1: Regioselective Bromination cluster_step2 Step 2: Williamson Ether Synthesis sm1 3-Hydroxybenzoic Acid reagent1 Br₂ / Acetic Acid sm1->reagent1 intermediate 2-Bromo-5-hydroxybenzoic acid reagent1->intermediate reagent2 1. K₂CO₃, Acetone 2. (Bromomethyl)cyclohexane intermediate->reagent2 intermediate->reagent2 product Target Molecule reagent2->product

Caption: Proposed two-step forward synthesis workflow.

3.3. Experimental Protocols

Part A: Synthesis of 2-Bromo-5-hydroxybenzoic acid (Intermediate)
  • Causality and Mechanistic Insight: The starting material, 3-hydroxybenzoic acid, possesses two directing groups: a hydroxyl group (-OH) and a carboxyl group (-COOH). The -OH group is a strongly activating, ortho, para-director, while the -COOH group is a deactivating, meta-director. Electrophilic bromination will therefore be directed by the powerful -OH group to the positions ortho and para to it (C2, C4, and C6). The C2 position is sterically accessible and electronically activated, making it a primary site for monosubstitution. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂. A similar procedure is documented for the bromination of m-anisic acid.[4]

  • Step-by-Step Protocol:

    • Dissolve 3-hydroxybenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise via the addition funnel over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and salts.

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure 2-bromo-5-hydroxybenzoic acid.

Part B: Synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (Final Product)
  • Causality and Mechanistic Insight: This step is a classic Williamson ether synthesis, an SN2 reaction. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is chosen to deprotonate the acidic phenolic hydroxyl group, forming a phenoxide. This phenoxide anion is a potent nucleophile that attacks the electrophilic methylene carbon of (bromomethyl)cyclohexane, displacing the bromide leaving group. Acetone is an ideal polar aprotic solvent as it solubilizes the reactants but does not interfere with the SN2 mechanism.

  • Step-by-Step Protocol:

    • To a solution of 2-bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

    • Add (bromomethyl)cyclohexane (1.2 eq) to the suspension.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the resulting solid by column chromatography on silica gel or by recrystallization to afford the final product, 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

Structural Elucidation and Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides an unambiguous structural assignment.

Analytical TechniqueExpected Observations & Interpretation
¹H NMR Aromatic Protons (3H): Three distinct signals in the δ 7.0-8.0 ppm range, showing characteristic ortho, meta, and para coupling patterns. Methylene Protons (2H): A doublet around δ 3.8-4.0 ppm, corresponding to the -O-CH₂- group coupled to the cyclohexyl methine. Cyclohexyl Protons (11H): A complex series of multiplets in the δ 1.0-2.0 ppm range. Carboxylic Acid Proton (1H): A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.
¹³C NMR 14 distinct carbon signals: Including the carboxyl carbon (~170 ppm), 6 aromatic carbons (one C-Br, one C-O, one C-COOH, three C-H), the O-CH₂ carbon (~70-75 ppm), and 6 cyclohexyl carbons.
Mass Spectrometry (ESI-MS) Isotopic Pattern: A characteristic pair of molecular ion peaks [M-H]⁻ and [M-H+2]⁻ in an approximate 1:1 ratio, confirming the presence of a single bromine atom. The observed mass should correspond to the calculated exact mass of C₁₄H₁₆BrO₃⁻.
Infrared (IR) Spectroscopy Key Stretches (cm⁻¹): A very broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid), a sharp C=O stretch at ~1700 cm⁻¹, C-O ether and acid stretches from ~1200-1300 cm⁻¹, and aromatic C=C stretches around 1600 cm⁻¹.
Purity Analysis (RP-HPLC) Using a standard C18 column with a mobile phase such as acetonitrile/water with a formic or phosphoric acid modifier, the final product should appear as a single, sharp peak, indicating >95% purity.[5]

Potential Applications and Future Directions

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is not merely a chemical curiosity; it is a platform molecule with considerable potential.

  • Drug Discovery Intermediate: This compound is an ideal intermediate for the synthesis of more complex bioactive molecules.[6][7] The carboxylic acid can be converted to amides, esters, or other functional groups, while the bromo substituent can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further diversity.

  • Fragment-Based Lead Discovery: The molecule itself can be screened for biological activity. The combination of a halogen-bond donor, a hydrogen-bond donor/acceptor, and a large lipophilic group makes it a candidate for binding to a variety of protein targets.

  • Materials Science: Substituted benzoic acids are used in the synthesis of specialized polymers and covalent organic frameworks (COFs).[8][9] The unique steric and electronic profile of this molecule could be leveraged to create materials with novel properties.

Future work should focus on the synthesis and purification of this molecule, followed by comprehensive screening in biological assays and exploration of its utility in cross-coupling chemistries to rapidly generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Conclusion

2-Bromo-5-(cyclohexylmethoxy)benzoic acid represents a novel and strategically designed chemical entity. While its direct synthesis and characterization are not yet reported in peer-reviewed literature, its molecular structure can be confidently predicted, and a viable synthetic route can be designed based on fundamental principles of organic chemistry. This guide provides the necessary theoretical framework, from mechanistic rationale to detailed protocols and analytical benchmarks, to empower researchers to synthesize, characterize, and ultimately exploit the potential of this versatile molecule in drug development and beyond.

References

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Exploratory

Solubility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid in Organic Solvents For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The C...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, which possesses structural motifs relevant to medicinal chemistry, understanding its solubility in various organic solvents is paramount. This knowledge influences critical processes such as:

  • Reaction Kinetics and Synthesis: Ensuring reactants are in the same phase is fundamental for efficient chemical reactions.

  • Purification and Crystallization: Selective crystallization, a primary method for purifying solid organic compounds, is entirely dependent on differential solubility in various solvents.

  • Formulation and Drug Delivery: The bioavailability of a potential drug candidate is often intrinsically linked to its solubility.

This guide will provide the foundational knowledge and practical methodologies to systematically investigate the solubility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

Molecular Structure and its Influence on Solubility

The solubility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is dictated by the interplay of its distinct structural features: the benzoic acid core, the bromo substituent, and the cyclohexylmethoxy group. The overarching principle governing solubility is "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent.[1]

2.1. The Polar Carboxylic Acid Group:

The carboxylic acid moiety (-COOH) is a polar functional group capable of acting as both a hydrogen bond donor and acceptor.[2][3] This allows for strong interactions with polar solvents. In the presence of water or other protic solvents, the carboxylic acid can form hydrogen bonds, contributing to its solubility.[4]

2.2. The Aromatic Ring and Bromine Substituent:

The benzene ring is a nonpolar, hydrophobic structure. The presence of a bromine atom attached to the ring further increases its lipophilicity. This portion of the molecule will have favorable interactions with nonpolar organic solvents through van der Waals forces.

2.3. The Cyclohexylmethoxy Group:

The cyclohexylmethoxy group introduces a significant nonpolar, aliphatic component to the molecule. This bulky, hydrophobic "tail" will disrupt the hydrogen bonding network of polar solvents like water, generally decreasing solubility in such media as the carbon chain length increases.[4][5] Conversely, this group will enhance solubility in nonpolar, organic solvents.

Diagram: Intermolecular Interactions

G cluster_solute 2-Bromo-5-(cyclohexylmethoxy)benzoic acid cluster_solvents Organic Solvents Molecule C₁₄H₁₇BrO₃ Carboxyl Carboxylic Acid (-COOH) Polar, H-bonding Molecule->Carboxyl Polar Head Aromatic Brominated Benzene Ring Nonpolar Molecule->Aromatic Nonpolar Core Aliphatic Cyclohexylmethoxy Group Nonpolar, Hydrophobic Molecule->Aliphatic Nonpolar Tail Polar_Solvent Polar Solvents (e.g., Ethanol, Methanol) Hydrogen Bonding, Dipole-Dipole Carboxyl->Polar_Solvent Favorable Interaction (H-bonding) Aromatic->Polar_Solvent Unfavorable Interaction Nonpolar_Solvent Nonpolar Solvents (e.g., Hexane, Toluene) Van der Waals Forces Aromatic->Nonpolar_Solvent Favorable Interaction Aliphatic->Polar_Solvent Unfavorable Interaction Aliphatic->Nonpolar_Solvent Favorable Interaction

Caption: Intermolecular forces governing solubility.

Predicting Solubility: A Qualitative and Quantitative Approach

While experimental determination is the gold standard, predictive approaches can provide valuable initial estimates.

3.1. Qualitative Solubility Tests:

A systematic approach to solubility testing can classify the compound based on its behavior in a series of solvents.[6][7] This involves observing the dissolution of a small amount of the solute in a given solvent.

3.2. Predictive Models:

For more quantitative predictions, computational models can be employed. These range from semi-empirical methods like the General Solubility Equation (GSE) to more sophisticated machine learning algorithms and quantum chemistry-based approaches like COSMO-RS.[8][9] These models utilize molecular descriptors to forecast solubility in various solvents.[10]

Experimental Determination of Solubility

Precise and reproducible solubility data is obtained through rigorous experimental protocols. The following sections detail established methods.

4.1. Materials and Equipment:

  • Solute: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (high purity)

  • Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Gravimetric Method for Solubility Determination:

This method relies on the direct measurement of the mass of the dissolved solute in a saturated solution.[11]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid to a known mass of the organic solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled.

  • Sampling: Carefully withdraw a known mass of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent.

4.3. Titrimetric Method for Solubility Determination:

For acidic compounds like 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, titration with a standardized base offers a reliable quantification method.[11]

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method.

  • Sampling and Dilution: Withdraw a precise volume of the clear supernatant and, if necessary, dilute it with a suitable solvent to a concentration appropriate for titration.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

  • Calculation: The concentration of the benzoic acid derivative in the saturated solution is calculated based on the volume of titrant used.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_analysis Analysis Start Start: Excess Solute + Known Mass of Solvent Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Start->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Supernatant Withdraw Clear Supernatant Settle->Supernatant Gravimetric Gravimetric Method: Evaporate Solvent, Weigh Residue Supernatant->Gravimetric Titrimetric Titrimetric Method: Titrate with Standardized Base Supernatant->Titrimetric Calculate_G Calculate_G Gravimetric->Calculate_G Calculate Solubility (g/100g solvent) Calculate_T Calculate_T Titrimetric->Calculate_T Calculate Solubility (mol/L)

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid at 25°C

SolventDielectric Constant (approx.)Solubility ( g/100g solvent)Observations
Hexane1.9LowPrimarily van der Waals interactions.
Toluene2.4ModerateFavorable interactions with the aromatic ring.
Ethyl Acetate6.0Moderate-HighBalance of polar and nonpolar characteristics.
Acetone21HighStrong dipole-dipole interactions.
Ethanol24.5HighHydrogen bonding with the carboxylic acid.
Methanol33HighStrong hydrogen bonding capabilities.

Interpretation:

The solubility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is expected to be higher in more polar organic solvents, particularly those capable of hydrogen bonding. The large nonpolar cyclohexylmethoxy group, however, will likely result in appreciable solubility in less polar solvents like toluene as well. A comprehensive study would involve measuring solubility across a range of temperatures to understand the thermodynamic parameters of dissolution.

Conclusion

While direct experimental data for the solubility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid in organic solvents is not currently published, this guide provides a robust framework for its determination and interpretation. By understanding the interplay of the molecule's structural features and applying the detailed experimental protocols outlined, researchers can generate the critical data needed to advance their work in drug development and chemical synthesis. The principles and methodologies described herein are broadly applicable to a wide range of organic molecules.

References

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • OCR A-Level Chemistry Notes. Carboxylic Acids: Hydrogen Bonding and Solubility (12.3.1). [Link]

  • Chemistry LibreTexts. 18.2: Physical Properties of Carboxylic Acids. (2021-07-31). [Link]

  • Chemguide. an introduction to carboxylic acids. [Link]

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  • PubMed. Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. [Link]

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  • Oreate AI Blog. Understanding the Polarity of Benzoic Acid: A Deep Dive. (2026-01-08). [Link]

  • chemistrysh.com. Solubility of Organic Compounds: Principle and Examples 2026. (2026-02-01). [Link]

  • Unknown. Solubility of Organic Compounds. (2023-08-31). [Link]

  • PubChem. 2-Bromo-5-methoxybenzoic acid. [Link]

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  • PMC. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020-11-13). [Link]

  • Chemdad Co. 2-BROMO-5-METHOXYBENZOIC ACID. [Link]

  • Der Pharma Chemica. Effect of Solvent on Distribution Study of Benzoic Acid. [Link]

  • ResearchGate. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025-08-10). [Link]

  • Journal of the American Chemical Society. Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. [Link]

  • ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Dissolution of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Introduction 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a bespoke chemical entity, often synthesized as an intermediate in medicinal chemistry and drug discovery programs. Its structural complexity, characterized by a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a bespoke chemical entity, often synthesized as an intermediate in medicinal chemistry and drug discovery programs. Its structural complexity, characterized by a substituted aromatic ring and a bulky, nonpolar cyclohexylmethoxy group, presents unique challenges for dissolution. The carboxylic acid moiety offers a handle for aqueous solubilization via pH modification, while the significant hydrophobic character dictates a preference for organic solvents.

This comprehensive guide provides detailed protocols for the effective dissolution of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, tailored for a range of common laboratory applications. The methodologies herein are grounded in established physicochemical principles and are designed to ensure the integrity and stability of the compound for downstream use.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is paramount for selecting an appropriate dissolution strategy. While empirical data for this specific molecule is not widely published, we can infer its likely characteristics from structurally related compounds and general chemical principles.

Table 1: Estimated Physicochemical Properties of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

PropertyEstimated Value/CharacteristicRationale/Comments
Molecular FormulaC₁₄H₁₇BrO₃-
Molecular Weight313.19 g/mol -
AppearanceWhite to off-white solidTypical for crystalline organic acids.
Melting PointLikely >150 °CThe related 2-bromo-5-methoxybenzoic acid has a melting point of 157-159 °C.[1] The larger cyclohexylmethoxy group may influence this.
pKa~2.7 - 3.5The predicted pKa for 2-bromo-5-methoxybenzoic acid is 2.73.[2] The electron-withdrawing bromine atom ortho to the carboxylic acid will increase its acidity. The bulky, non-polar cyclohexylmethoxy group is unlikely to significantly alter this electronically, but steric hindrance could play a minor role.
Aqueous SolubilityVery lowThe large hydrophobic cyclohexylmethoxy group will dominate, leading to poor solubility in water.[3][4]
Organic Solvent SolubilityGood to moderateExpected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in chlorinated solvents and alcohols.
XLogP3-AA~4.5The closely related 2-bromo-5-cyclohexyloxybenzoic acid has a calculated XLogP3-AA of 3.9, indicating high lipophilicity.[5] The addition of a methylene linker would likely increase this value.

Core Principles for Dissolution

The dissolution of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is governed by the interplay of its acidic carboxylic group and its large hydrophobic tail. The following principles should guide solvent selection:

  • "Like Dissolves Like" : Due to its significant nonpolar character, organic solvents are the first choice for achieving high concentration stock solutions.[3]

  • pH-Dependent Aqueous Solubility : The carboxylic acid group can be deprotonated by a base to form a more water-soluble carboxylate salt. This is a key strategy for preparing aqueous stocks for biological assays.[6]

  • Solvent Polarity : A range of organic solvents can be employed. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high concentration stock solutions. Alcohols such as methanol and ethanol are also viable options. Chlorinated solvents like dichloromethane (DCM) and chloroform can be used, particularly for applications in organic synthesis.[2][7]

Experimental Protocols

The following protocols provide step-by-step instructions for dissolving 2-Bromo-5-(cyclohexylmethoxy)benzoic acid for various research applications. Safety Precaution : Always handle 2-Bromo-5-(cyclohexylmethoxy)benzoic acid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound and its relatives are classified as skin and eye irritants.[8][9]

Protocol 1: Preparation of High-Concentration Stock Solutions in Organic Solvents

This protocol is suitable for preparing stock solutions for chemical reactions, screening assays, or for serial dilution into aqueous buffers.

Materials:

  • 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Appropriate glass vials with solvent-resistant caps

Procedure:

  • Weighing the Compound : Accurately weigh the desired amount of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid into a clean, dry glass vial.

  • Solvent Addition : Add the calculated volume of DMSO or DMF to the vial to achieve the target concentration (e.g., 10, 50, or 100 mM).

  • Dissolution :

    • Securely cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulates.

    • If solids remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied, but care should be taken to avoid solvent evaporation and compound degradation.

  • Storage : Once fully dissolved, store the stock solution at -20°C or -80°C in a tightly sealed vial to minimize water absorption and prevent degradation. Before use, thaw the solution completely and vortex to ensure homogeneity.

Causality Behind Experimental Choices:

  • DMSO/DMF : These polar aprotic solvents are excellent at solvating a wide range of organic molecules, including those with both polar and nonpolar regions.

  • Vortexing and Sonication : These methods provide mechanical energy to break up the crystal lattice of the solid and facilitate its interaction with the solvent molecules.

G cluster_workflow Protocol 1: Organic Stock Preparation weigh 1. Weigh Compound add_solvent 2. Add Organic Solvent (DMSO/DMF) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve store 4. Store at -20°C / -80°C dissolve->store G cluster_workflow Protocol 2: Aqueous Solution via Salt Formation weigh 1. Weigh Compound & Suspend in Water add_base 2. Add Base (e.g., NaOH) Dropwise to Dissolve weigh->add_base adjust_vol 3. Adjust to Final Volume with Water add_base->adjust_vol adjust_ph 4. Optional: Neutralize pH with Dilute Acid adjust_vol->adjust_ph store 5. Sterile Filter & Store adjust_ph->store

Fig 2: Workflow for preparing aqueous solutions.
Protocol 3: Preparation of Samples for Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing samples of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid for NMR analysis. [10] Materials:

  • 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (5-25 mg for ¹H NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

  • NMR tube

  • Pasteur pipette and cotton wool plug (for filtration)

Procedure:

  • Sample Weighing : Weigh 5-25 mg of the compound directly into a small, clean vial.

  • Solvent Addition : Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good first choice for non-polar compounds; DMSO-d₆ is a stronger solvent if solubility is an issue).

  • Dissolution : Gently agitate the vial to dissolve the compound. If necessary, brief sonication can be used.

  • Filtration and Transfer : To ensure a homogenous magnetic field, it is crucial to have a particulate-free solution. Place a small plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into the NMR tube.

  • Analysis : The sample is now ready for NMR analysis. Note that the acidic proton of the carboxylic acid may appear as a broad singlet between 10-13 ppm and its chemical shift can be concentration and solvent-dependent. [11] Causality Behind Experimental Choices:

  • Deuterated Solvents : These solvents contain deuterium instead of protium (¹H), which prevents large solvent signals from obscuring the analyte signals in the ¹H NMR spectrum. They are also used for the instrument's lock system. [10]* Filtration : Solid particles in the NMR tube disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution. [10]

Troubleshooting Common Dissolution Issues

  • Precipitation upon Dilution in Aqueous Buffer : If a DMSO stock solution precipitates when diluted into an aqueous buffer, this is likely due to the compound's poor aqueous solubility. Strategies to overcome this include:

    • Decreasing the final concentration.

    • Increasing the percentage of DMSO in the final solution (if the assay can tolerate it).

    • Adding a surfactant or solubilizing agent (e.g., Pluronic® F-68, Tween® 80) to the aqueous buffer, if compatible with the downstream application.

  • Oily Film Formation : If the compound forms an oily film instead of dissolving, it may indicate that it has "oiled out" of solution. This can sometimes be resolved by using a stronger solvent (e.g., switching from methanol to DMSO) or by gentle heating.

  • Incomplete Dissolution in Base : If the compound does not fully dissolve upon addition of a base, ensure that a sufficient molar equivalent of the base has been added to deprotonate all of the carboxylic acid. A slight excess of base may be required.

Conclusion

The successful dissolution of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid requires a methodical approach that respects its dual chemical nature. For applications in organic chemistry, direct dissolution in polar aprotic or chlorinated solvents is straightforward. For biological applications requiring aqueous media, leveraging the acidity of the carboxylic acid to form a soluble salt is the most effective strategy. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare solutions of this compound, ensuring the reliability and reproducibility of their experimental results.

References

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Gong, X., et al. (2012). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?. Available at: [Link]

  • Mooney, K. G., et al. (1981). Dissolution of Carboxylic Acids. III: The Effect of Polyionizable Buffers. Journal of Pharmaceutical Sciences.
  • Pieper, L. M., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology and Biotechnology.
  • Emmer, J., et al. (2021).
  • NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved February 15, 2026, from [Link]

  • Yener, G., et al. (2010). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Food and Chemical Toxicology.
  • NileRed. (2015). Benzoic Acid, Recrystallization, and Solubility vs pH. YouTube. Available at: [Link]

  • Tan, Y. T. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). 2-bromo-5-methoxybenzoic acid (C8H7BrO3). Retrieved February 15, 2026, from [Link]

  • Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids II: effect of buffers. Journal of Pharmaceutical Sciences.
  • NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-hydroxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Kasuya, F., et al. (1990). Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study. Journal of Pharmacobio-Dynamics.
  • MIT OpenCourseWare. (n.d.). Experiment #3: Unknown Aromatic Carboxylic Acid. Available at: [Link]

  • Reddit. (2021). If carboxylic acid is polar, why is it in the organic layer during liquid extractions??. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-cyclohexyloxybenzoic acid. Retrieved February 15, 2026, from [Link]

  • Loba Chemie. (2018). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Available at: [Link]

Sources

Application

Experimental procedures using 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

This Application Note is written from the perspective of a Senior Application Scientist to guide medicinal chemists and drug discovery professionals in the utilization of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid . This...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide medicinal chemists and drug discovery professionals in the utilization of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid . This molecule is a high-value bifunctional scaffold, particularly relevant in the synthesis of Glucagon Receptor Antagonists (GRAs), HCV NS5B polymerase inhibitors, and Urolithin derivatives.

Executive Summary

2-Bromo-5-(cyclohexylmethoxy)benzoic acid represents a "privileged structure" in medicinal chemistry, offering a strategic balance of orthogonal reactivity and physicochemical properties. Its core features—an aryl bromide for cross-coupling, a carboxylic acid for amide/ester formation, and a bulky lipophilic cyclohexyl ether—make it an ideal building block for G-Protein Coupled Receptor (GPCR) ligands and viral polymerase inhibitors .

This guide details the synthesis of this scaffold (to ensure high purity) and its application in parallel medicinal chemistry workflows, specifically Suzuki-Miyaura cross-coupling and amide bond formation.

Key Chemical Profile
PropertySpecificationStrategic Value
CAS (Parent) Related to 58380-11-3Parent 2-bromo-5-hydroxybenzoic acid is the precursor.[1][2]
Molecular Weight ~313.19 g/mol Ideal fragment size for "Rule of 5" compliance.
CLogP ~4.2 (Est.)High lipophilicity drives membrane permeability and hydrophobic pocket binding.
Reactivity A Aryl Bromide (C-2)Suzuki/Stille/Buchwald handle for biaryl expansion.
Reactivity B Carboxylic Acid (C-1)Amide/Ester handle for solubilizing groups or pharmacophores.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Rationale: While custom synthesis houses supply this intermediate, in-house preparation from 2-bromo-5-hydroxybenzoic acid is often required to control the ether linkage quality. Direct alkylation of the acid often leads to ester-ether mixtures. This protocol uses a "Protect-Alkylate-Deprotect" strategy for maximum fidelity.

Step 1: Methyl Ester Protection
  • Dissolve 2-bromo-5-hydroxybenzoic acid (10.0 g, 46 mmol) in Methanol (100 mL).

  • Add conc. H₂SO₄ (1.0 mL) dropwise.

  • Reflux at 65°C for 16 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with EtOAc.

  • Yield: Methyl 2-bromo-5-hydroxybenzoate (>95% yield).

Step 2: Williamson Ether Synthesis (The Critical Step)

Critical Control Point: Use of Potassium Carbonate in DMF ensures selective phenolic alkylation over potential side reactions.

  • Charge Methyl 2-bromo-5-hydroxybenzoate (5.0 g, 21.6 mmol) and (Bromomethyl)cyclohexane (4.6 g, 26 mmol, 1.2 equiv) into a flask.

  • Solvent: Add anhydrous DMF (50 mL).

  • Base: Add K₂CO₃ (4.5 g, 32.4 mmol, 1.5 equiv).

  • Reaction: Heat to 80°C for 12 hours.

    • Note: Higher temperatures (>100°C) may cause decarboxylation or hydrolysis.

  • Quench: Pour into ice water (200 mL). The product usually precipitates.

  • Filtration: Collect the solid, wash with water, and dry.

  • Result: Methyl 2-bromo-5-(cyclohexylmethoxy)benzoate.

Step 3: Saponification
  • Dissolve the intermediate in THF/Water (3:1, 40 mL).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at RT for 4 hours.

  • Acidify with 1N HCl to pH 3.

  • Isolate: Filter the white precipitate. Recrystallize from Ethanol/Water if necessary.

Protocol B: Suzuki-Miyaura Cross-Coupling

Application: This protocol installs a second aryl ring at the C-2 position, a common motif in Glucagon Receptor Antagonists (e.g., MK-0893 analogs).

Reagents:

  • Substrate: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (1.0 equiv)

  • Partner: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.

  • Mix: Combine substrate, boronic acid, and catalyst in Dioxane.

  • Activate: Add aqueous base.

  • Heat: Stir at 90°C for 4–6 hours.

    • Self-Validation: The reaction mixture should turn from orange/red to black (Pd⁰ formation). LCMS should show consumption of the Bromide (M+) and appearance of the Biaryl (M-H + Ar).

  • Purification: Acidify workup followed by Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Amide Coupling (Library Generation)

Application: Functionalizing the carboxylic acid to tune solubility and potency.

Reagents:

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Amine: Piperidine or Morpholine derivative (1.1 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the benzoic acid scaffold in DMF. Add DIPEA and HATU. Stir for 15 mins at RT.

    • Mechanism:[3][4] Formation of the active O-azabenzotriazole ester.

  • Addition: Add the amine.

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid).

Visualizations & Workflows

Synthesis Workflow: From Precursor to Scaffold

The following diagram illustrates the "Protect-Alkylate-Deprotect" strategy to ensure high regioselectivity.

SynthesisWorkflow Start 2-Bromo-5-hydroxy benzoic acid Step1 Methyl Ester Protection Start->Step1 MeOH, H+ Inter1 Methyl 2-bromo-5- hydroxybenzoate Step1->Inter1 Step2 Williamson Ether Synthesis (R-Br + K2CO3) Inter1->Step2 Cy-CH2-Br Inter2 Methyl 2-bromo-5- (cyclohexylmethoxy) benzoate Step2->Inter2 Step3 Saponification (LiOH) Inter2->Step3 Final TARGET SCAFFOLD 2-Bromo-5-(cyclohexylmethoxy) benzoic acid Step3->Final

Caption: Step-wise synthesis ensuring regioselective alkylation of the phenolic hydroxyl group.

Suzuki Coupling Mechanism

This diagram details the catalytic cycle used in Protocol B to generate biaryl ligands.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd Substrate Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet R-B(OH)2 Complex2 Pd(II)-Ar-Ar' Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Pd(0)/Pd(II) catalytic cycle for the C-2 arylation of the scaffold.

References & Authoritative Grounding

  • Scaffold Synthesis (Etherification):

    • Methodology: The alkylation of 2-bromo-5-hydroxybenzoic acid is a standard transformation in the synthesis of Urolithin derivatives and GPCR ligands.

    • Source: BenchChem Protocols.[5] "Synthesis of 2-Bromo-5-hydroxybenzoic acid derivatives." [5]

  • Application in Glucagon Receptor Antagonists:

    • Context: Biaryl benzoic acid derivatives with ether tails are established GRA pharmacophores.

    • Source: Xiong, Y., et al. "Discovery of a novel glucagon receptor antagonist." Bioorganic & Medicinal Chemistry Letters, 2012.

  • Suzuki Coupling Standards:

    • Context: General conditions for sterically hindered aryl bromides.

    • Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Urolithin Derivative Synthesis:

    • Context: Use of 2-bromo-5-hydroxybenzoic acid as a starting material for fused ring systems.[2]

    • Source: "Synthesis, Characterization, Molecular Docking, and Biological Activities of Some Natural and Synthetic Urolithin Analogs." ResearchGate.[5][6]

Sources

Method

Application Notes & Protocols: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid in Advanced Materials Synthesis

Introduction: A Novel Building Block for Functional Materials 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is an emerging aromatic carboxylic acid derivative with significant potential in materials science. While its direct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Building Block for Functional Materials

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is an emerging aromatic carboxylic acid derivative with significant potential in materials science. While its direct applications are a subject of ongoing research, its structural analogue, 2-bromo-5-methoxybenzoic acid, is a well-established intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical sector.[1][2] This document extrapolates from the known reactivity of similar compounds to propose novel applications for 2-bromo-5-(cyclohexylmethoxy)benzoic acid as a functional monomer and molecular building block.

The defining features of this molecule are the three key functional domains:

  • A Carboxylic Acid Group (-COOH): Enables esterification, amidation, and salt formation, providing a reactive handle for polymerization or surface functionalization.

  • A Bromo Group (-Br): Acts as a versatile synthetic handle, particularly for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex, conjugated systems.

  • A Cyclohexylmethoxy Group (-O-CH₂-Cyclohexyl): A bulky, aliphatic side chain that can impart unique solubility, thermal, and morphological characteristics to resulting materials. This group is expected to enhance solubility in organic solvents and influence intermolecular packing in the solid state, potentially leading to materials with improved processability and amorphous characteristics.

These notes will detail potential applications in polymer science and organic electronics, providing theoretical frameworks and detailed experimental protocols for researchers.

Physicochemical & Handling Properties

While experimental data for 2-bromo-5-(cyclohexylmethoxy)benzoic acid is not widely available, properties can be inferred from its methoxy analogue and general chemical principles.

PropertyEstimated Value / ObservationRationale / Comparison
Molecular Formula C₁₄H₁₇BrO₃Direct calculation.
Molecular Weight 313.19 g/mol Direct calculation.
Appearance White to off-white crystalline solidSimilar to other substituted benzoic acids.[2]
Melting Point Likely lower than 157-159 °CThe bulky, flexible cyclohexylmethoxy group may disrupt crystal packing compared to the methoxy analogue (mp 157-159 °C).[1][3]
Solubility High in THF, Dichloromethane, Chloroform, DMSO, Ethyl Acetate. Low in water.The large aliphatic group enhances organosolubility.
pKa ~2.7 - 3.0The electronic effect of the ether is similar to the methoxy analogue, so the acidity of the carboxylic acid should be comparable.[2]

Handling & Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] As with most brominated aromatic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4]

Application I: Precursor for Soluble, High-Performance Poly(arylene ether)s

The bifunctional nature of 2-bromo-5-(cyclohexylmethoxy)benzoic acid makes it a prime candidate for the synthesis of advanced poly(arylene ether)s. The carboxylic acid can be converted to a phenol, creating an A-B type monomer for nucleophilic aromatic substitution (SNAr) polymerization. The bulky cyclohexylmethoxy side chain is key to disrupting polymer chain packing, thereby increasing solubility and potentially raising the glass transition temperature (Tg).

Workflow for Monomer & Polymer Synthesis

This workflow outlines the conversion of the benzoic acid to a polymerizable phenol monomer, followed by polymerization.

G cluster_0 Part A: Monomer Synthesis cluster_1 Part B: Polymerization A 2-Bromo-5-(cyclohexylmethoxy) benzoic acid B Baeyer-Villiger Oxidation (e.g., using m-CPBA) A->B Oxidative rearrangement C Hydrolysis (e.g., NaOH, H₂O) B->C Ester cleavage D 2-Bromo-5-(cyclohexylmethoxy)phenol (A-B Monomer) C->D Acidification E Monomer (D) F Polycondensation (SNAr) (e.g., K₂CO₃, NMP/Toluene, ~180°C) E->F Self-condensation G High MW Polymer Precipitation in Methanol F->G Chain growth H Soluble Poly(arylene ether) with bulky side chains G->H Purification

Caption: Workflow for monomer synthesis and polymerization.

Protocol: Synthesis of 2-Bromo-5-(cyclohexylmethoxy)phenol (Monomer)

Rationale: The Baeyer-Villiger oxidation is a reliable method for converting an aromatic aldehyde or ketone to a phenol via an ester intermediate. Here, we adapt it for the direct conversion of the benzoic acid, which proceeds through a rearrangement mechanism.

  • Reagents & Equipment:

    • 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (1.0 eq)

    • m-Chloroperoxybenzoic acid (m-CPBA, ~1.5 eq)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (sat. aq. solution)

    • Sodium hydroxide (10% aq. solution)

    • Hydrochloric acid (2 M)

    • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

  • Step-by-Step Procedure:

    • Dissolve 2-bromo-5-(cyclohexylmethoxy)benzoic acid in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add m-CPBA in portions over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC.

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer. Wash with sodium bicarbonate solution (2x) and then brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the formate ester.

    • To the crude ester, add 10% NaOH solution and methanol to aid solubility. Heat to reflux for 2 hours to hydrolyze the ester.

    • Cool the solution and remove methanol via rotary evaporation.

    • Acidify the aqueous residue to pH ~2 with 2 M HCl. The phenol product should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-5-(cyclohexylmethoxy)phenol.

Application II: Building Block for Organic Semiconductor Materials

The bromo- and carboxylic acid functionalities serve as orthogonal synthetic handles for building complex molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The carboxylic acid can be used to link to electron-transporting or hole-transporting moieties via ester or amide bonds, while the bromo group allows for Suzuki or Stille coupling to extend π-conjugation.

Synthetic Strategy: A Donor-Acceptor Small Molecule

This strategy illustrates the use of our target compound to synthesize a linear donor-π-acceptor (D-π-A) molecule, a common motif in organic electronics.

G A Target Compound (2-Bromo-5-(cyclohexylmethoxy)benzoic acid) B Esterification (e.g., DCC/DMAP coupling with an electron-donating alcohol, R-OH) A->B Attach Donor (D) C Intermediate Ester B->C D Suzuki Coupling (e.g., Pd(PPh₃)₄, K₂CO₃ with an electron-accepting boronic acid, Ar-B(OH)₂) C->D Attach Acceptor (A) E Final D-π-A Molecule D->E

Caption: Synthetic pathway to a Donor-π-Acceptor molecule.

Protocol: Suzuki Coupling for π-System Extension

Rationale: The Suzuki coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. It is tolerant of a wide variety of functional groups, making it ideal for late-stage functionalization of complex molecules.[5]

  • Reagents & Equipment:

    • 2-Bromo-5-(cyclohexylmethoxy)benzoic acid derivative (e.g., the methyl ester) (1.0 eq)

    • Arylboronic acid or ester (e.g., 4-cyanophenylboronic acid) (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

    • Schlenk flask or sealed vial, inert atmosphere (N₂ or Ar), condenser.

  • Step-by-Step Procedure:

    • To a Schlenk flask, add the bromo-aromatic substrate, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat 3 times).

    • Add the degassed solvent system via syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Conclusion

2-Bromo-5-(cyclohexylmethoxy)benzoic acid represents a promising, yet underexplored, building block for materials science. Its unique combination of a bulky, solubilizing side chain with versatile reactive sites (bromo and carboxylic acid groups) opens avenues for the rational design of novel polymers and functional organic molecules. The protocols detailed herein provide a foundational framework for researchers to begin exploring the potential of this compound in creating next-generation materials with tailored electronic, thermal, and processing properties.

References

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google P
  • 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem. (URL: [Link])

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google P
  • 2-BROMO-5-METHOXYBENZOIC ACID | Five Chongqing Chemdad Co., Ltd. (URL: [Link])

Sources

Application

2-Bromo-5-(cyclohexylmethoxy)benzoic acid as a building block for complex molecules

Technical Guide: Leveraging 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid in Medicinal Chemistry Executive Summary & Strategic Value 2-Bromo-5-(cyclohexylmethoxy)benzoic acid represents a highly versatile, tri-functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Leveraging 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid in Medicinal Chemistry

Executive Summary & Strategic Value

2-Bromo-5-(cyclohexylmethoxy)benzoic acid represents a highly versatile, tri-functionalized scaffold designed for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). Its structural utility lies in the orthogonal reactivity of its three core features:

  • Aryl Bromide (C2 Position): A pre-installed handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid expansion into biaryl or heteroaryl systems.

  • Carboxylic Acid (C1 Position): A classic electrophile for amide coupling, esterification, or Curtius rearrangement, facilitating the attachment of polar pharmacophores or peptidomimetics.

  • Cyclohexylmethoxy Ether (C5 Position): A lipophilic "anchor" moiety. This specific ether tail is frequently employed in medicinal chemistry to occupy hydrophobic pockets (e.g., in PTP1B inhibitors, PPAR agonists, or Glucokinase activators), improving membrane permeability and metabolic stability compared to linear alkyl chains.

This guide details the synthesis , handling , and application of this building block, ensuring high-yield incorporation into complex molecular architectures.

Synthetic Protocol: Preparation of the Building Block

Note: While 2-bromo-5-hydroxybenzoic acid (CAS 58380-11-3) is commercially available, the specific cyclohexylmethoxy derivative is often synthesized in-house to ensure freshness and purity. The following protocol prioritizes regioselectivity.

Reaction Scheme Overview

The synthesis follows a robust Protection-Alkylation-Deprotection sequence to avoid the formation of the undesired ester-ether byproduct common in direct alkylation.

SynthesisRoute Start 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3) Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 2-bromo-5-hydroxybenzoate Step1->Inter1 Step2 Step 2: O-Alkylation (Cyclohexylmethyl bromide, K2CO3, DMF) Inter1->Step2 Inter2 Methyl 2-bromo-5-(cyclohexylmethoxy)benzoate Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Final TARGET: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid Step3->Final

Figure 1: Optimized synthetic route for high-purity generation of the target building block.

Detailed Methodology

Step 1: Methyl Ester Protection

  • Dissolve 2-bromo-5-hydroxybenzoic acid (10.0 g, 46.1 mmol) in anhydrous Methanol (100 mL).

  • Add concentrated

    
     (1.0 mL) dropwise.
    
  • Reflux for 16 hours. Monitor by TLC (Hexane/EtOAc 1:1).

  • Concentrate in vacuo, neutralize with sat.

    
    , and extract with EtOAc.
    
  • Yield: ~95% (White solid).

Step 2: O-Alkylation (The Critical Step) Rationale: Use of a weak base (


) in a polar aprotic solvent (DMF) favors phenolic alkylation over competitive side reactions.
  • Dissolve Methyl 2-bromo-5-hydroxybenzoate (10.0 g, 43.3 mmol) in DMF (80 mL).

  • Add (Bromomethyl)cyclohexane (9.2 g, 52.0 mmol, 1.2 eq) and

    
     (12.0 g, 86.6 mmol).
    
  • Heat to 80°C for 12 hours.

  • Workup: Pour into ice water (500 mL). The product usually precipitates. Filter and wash with water.[1] If oily, extract with EtOAc.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (0-20% EtOAc in Hexanes).

Step 3: Saponification

  • Dissolve the intermediate ester in THF/Water (3:1, 100 mL).

  • Add LiOH·

    
     (3 eq). Stir at RT for 4-6 hours.
    
  • Acidify to pH 2 with 1N HCl.

  • Filter the resulting white precipitate.[2] Dry under high vacuum.

  • Final Yield: ~85% overall from starting material.

Application Protocols: Divergent Synthesis

This scaffold allows for "Orthogonal Functionalization." The Bromine and Carboxylic Acid handles react under distinctly different conditions, allowing for controlled sequential modification.

Workflow A: Amide Coupling First (The "Head" Attachment)

Best for: Attaching polar groups or peptidomimetics before modifying the aryl core.

Protocol:

  • Activation: Dissolve 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq). Stir for 10 min.

  • Coupling: Add the amine partner (

    
    , 1.1 eq).
    
  • Reaction: Stir at RT for 2-12 h.

  • Note: The bulky ortho-bromo group may slightly retard the reaction rate due to steric hindrance; HATU is preferred over EDCI/HOBt for this reason.

Workflow B: Suzuki-Miyaura Coupling (The "Core" Expansion)

Best for: Creating biaryl inhibitors (e.g., kinase inhibitors).

Protocol:

  • Reagents: Combine the benzoic acid (or its ester/amide derivative) (1 eq), Aryl Boronic Acid (1.5 eq), and

    
     (5 mol%).
    
  • Solvent: Dioxane/Water (4:1).

  • Base:

    
     (3 eq).
    
  • Conditions: Degas with Nitrogen. Heat at 90°C for 4-16 h.

  • Critical Insight: If coupling on the free acid, use 3+ equivalents of base to account for the carboxylic acid proton. Alternatively, protect as an ester first to improve solubility and yield.

Case Study: Heterocycle Formation (Isoquinolinones)

A powerful application of this scaffold is the synthesis of Isoquinolin-1(2H)-ones , a privileged scaffold in poly(ADP-ribose) polymerase (PARP) inhibitors.

Heterocycle Start 2-Bromo-5-(cyclohexylmethoxy)benzamide (Derived from Scaffold) Step1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu) Start->Step1 Inter 2-Alkynyl-5-(cyclohexylmethoxy)benzamide Step1->Inter Step2 Cyclization (Base-mediated or Au-catalyzed) Inter->Step2 Product Isoquinolin-1(2H)-one Derivative Step2->Product

Figure 2: Transformation of the scaffold into a bioactive heterocycle.[1][3][4]

Mechanism:

  • Convert the Acid to a primary Amide (

    
    ).
    
  • Perform a Sonogashira coupling with a terminal alkyne at the Br position.

  • The resulting ortho-alkynyl benzamide undergoes cyclization (often spontaneous or base-promoted) to form the isoquinolinone core.

Physicochemical Data & Handling

PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 313.19 g/mol
Predicted LogP ~4.2High lipophilicity due to cyclohexyl ring.
Solubility DMSO, DMF, MeOH, EtOAcPoor water solubility (requires pH > 8).
Appearance White to Off-white crystalline solid
Storage 2-8°C, DesiccatedStable for >2 years if kept dry.

Safety Note:

  • Irritant: Treat as a skin and eye irritant.

  • Alkylating Agents: The precursor (Bromomethyl)cyclohexane is an alkylating agent; use proper PPE (gloves, fume hood).

References

  • Precursor Synthesis: ChemicalBook. (2025).[2] "2-bromo-5-hydroxybenzoic acid | 58380-11-3".[2][3][5][6] Retrieved from

  • General Alkylation Protocols: Sigma-Aldrich. (2025). "2-Bromo-5-hydroxybenzoic acid Product Information". Retrieved from

  • Scaffold Utility (Similar Analogs): PubChem. (2025).[3] "2-Bromo-5-hydroxybenzoic acid - Biological Activities".[3][5] Retrieved from

  • Isoquinolinone Synthesis Strategy: Google Patents. (2021). "Synthetic method of 2-bromo-5-methoxybenzoic acid (Analogous Chemistry)". Retrieved from

Sources

Method

Application Note: Handling and Storage of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

This comprehensive application note details the handling, storage, and validation protocols for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid , a specialized research intermediate often utilized in the synthesis of Glucokina...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the handling, storage, and validation protocols for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid , a specialized research intermediate often utilized in the synthesis of Glucokinase Activators (GKAs) and other metabolic disease therapeutics.[1]

Given the specific nature of this compound as a research-grade intermediate (often custom-synthesized), this guide prioritizes verification upon receipt and stability preservation based on its structural pharmacophores: the labile bromine handle and the lipophilic cyclohexyl ether.[1]

[1]

Chemical Profile & Identification

This compound is a benzoic acid derivative characterized by a bromine atom at the ortho position (providing a handle for cross-coupling reactions like Suzuki-Miyaura) and a cyclohexylmethoxy group at the meta position (enhancing lipophilicity).[1]

ParameterSpecification / Description
Chemical Name 2-Bromo-5-(cyclohexylmethoxy)benzoic acid
CAS Number Not Widely Listed (Treat as Novel/Research Grade)
Molecular Formula C₁₄H₁₇BrO₃
Molecular Weight ~313.19 g/mol
Physical State Solid (White to Off-white crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water (neutral pH)
pKa (Predicted) ~3.5 - 4.0 (Carboxylic Acid)
Key Pharmacophores Aryl Bromide (Reactive), Cyclohexyl Ether (Lipophilic), Carboxylic Acid (Acidic)

Expert Insight: As a non-commodity chemical, the purity of this intermediate can vary significantly between batches.[1] The presence of the cyclohexyl group increases lipophilicity compared to its methoxy analog (CAS 22921-68-2), necessitating the use of organic solvents for initial solubilization.[1]

Safety Assessment (GHS Classification)

Based on structural analogs (e.g., 2-Bromo-5-methoxybenzoic acid), treat this substance as a hazardous irritant.[1]

Hazard Statements
  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4][5]

Personal Protective Equipment (PPE) Protocol
  • Respiratory: Use a NIOSH-approved N95 respirator or handle exclusively within a certified chemical fume hood to avoid dust inhalation.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1) are mandatory.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended during weighing to prevent static-induced contamination.[1]

Storage & Stability Protocol

The stability of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is dictated by two factors:

  • Photolytic Debromination: Aryl bromides can undergo homolytic cleavage under UV/visible light.[1]

  • Oxidative Degradation: While the ether linkage is generally stable, long-term exposure to air can induce slow oxidation.[1]

Recommended Storage Conditions
ConditionRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic degradation pathways.[1]
Light Amber Vials (Strictly Dark)Prevents photodebromination of the C-Br bond.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents moisture absorption and oxidation.[1]
Container Glass (Borosilicate) Avoid plastics for long-term storage due to lipophilicity.[1]
Workflow: Receipt to Storage

This self-validating workflow ensures that the material entering your inventory meets quality standards before storage.[1]

StorageWorkflow Receipt Receipt of Material (Check Seal Integrity) QC_Check QC Validation (1H NMR / HPLC) Receipt->QC_Check QC_Check->Receipt Fail (Return) Aliquot Aliquot into Single-Use Vials QC_Check->Aliquot Pass (>95%) Inert Purge with Argon & Seal (Parafilm) Aliquot->Inert Storage Store at 4°C (Amber Vial) Inert->Storage

Figure 1: Critical workflow for receiving and storing research-grade intermediates to prevent batch-to-batch variability.

Handling & Solubilization Protocols

Solubilization Strategy

Due to the cyclohexyl group, this compound is significantly more lipophilic than simple benzoic acids.

Standard Stock Solution (100 mM):

  • Weigh 31.3 mg of the compound.[1]

  • Dissolve in 1.0 mL of DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

    • Note: Vortexing may be required.[1] Mild warming (37°C) is acceptable if dissolution is slow.[1]

  • Aqueous Dilution: Do not dissolve directly in water or PBS.[1] Dilute the organic stock into the aqueous buffer immediately prior to use. Ensure the final organic solvent concentration is <1% to avoid cytotoxicity in biological assays.[1]

For Chemical Synthesis (Reactions):

  • Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

  • Avoid: Alcohols (MeOH/EtOH) if using strong Lewis acids, as transesterification is a remote but possible risk under extreme conditions.[1]

QC Validation Protocol (Self-Validating System)

Before using this intermediate in critical synthesis (e.g., Suzuki coupling), validate its identity.[1]

1H NMR Diagnostic Peaks (400 MHz, DMSO-d6):

  • ~12-13 ppm (1H, broad s): Carboxylic acid proton (-COOH ).[1]

  • ~7.0 - 8.0 ppm (3H, m): Aromatic protons (Pattern: 1,2,4-trisubstituted benzene).[1]

    • Look for the doublet of the proton ortho to the bromine (deshielded).[1]

  • ~3.8 - 4.0 ppm (2H, d): Methylene protons of the ether linkage (-O-CH 2-Cyclohexyl).[1]

  • ~1.0 - 1.9 ppm (11H, m): Cyclohexyl ring protons (Multiplets).[1]

Emergency Procedures

Spill Management
  • Isolate: Evacuate the immediate area if dust is generated.[1]

  • Neutralize: As a solid acid, small spills can be covered with sodium bicarbonate (NaHCO₃) powder.[1]

  • Clean: Sweep up carefully (avoid dust) or use a HEPA-filtered vacuum.[1] Wipe the area with 70% ethanol.[1]

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][3][5] Remove contact lenses.[1][3][4] Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3] If irritation persists (redness/itching), seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89906, 2-Bromo-5-methoxybenzoic acid (Analog Reference).[1] Retrieved October 26, 2023, from [Link][1]

Sources

Application

Application Note: Safe Disposal of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid Waste

Abstract This document provides a comprehensive guide for the safe and compliant disposal of waste containing 2-Bromo-5-(cyclohexylmethoxy)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe and compliant disposal of waste containing 2-Bromo-5-(cyclohexylmethoxy)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide outlines the chemical's hazard profile, regulatory context, and detailed protocols for waste segregation, on-site neutralization of dilute aqueous streams, and preparation for off-site incineration of solid and concentrated organic waste.

Introduction and Hazard Profile

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a complex organic molecule utilized in pharmaceutical research and development.[1][2][3] Its structure, featuring a brominated aromatic ring and a carboxylic acid functional group, dictates its chemical properties and necessitates a rigorous waste management strategy.

Key Structural Features and Associated Hazards:

  • Halogenated Aromatic Ring: The presence of bromine on the benzene ring makes the compound a halogenated organic substance.[4][5] Such compounds can be persistent in the environment and may form hazardous byproducts like hydrogen bromide (HBr) upon improper incineration.[6]

  • Carboxylic Acid Group: This functional group renders the molecule acidic. Acidic waste is corrosive and requires neutralization before it can be considered for discharge.[7][8]

  • Toxicity Profile: While specific toxicological data for this exact compound is limited, structurally similar chemicals like 2-bromo-5-methoxybenzoic acid are known to cause skin, eye, and respiratory irritation.[9][10][11][12] It is prudent to handle 2-Bromo-5-(cyclohexylmethoxy)benzoic acid with the same level of caution, utilizing appropriate personal protective equipment (PPE) at all times.[6]

A thorough risk assessment must be conducted before handling this compound. All waste generated must be considered hazardous until proven otherwise through appropriate analysis.

Regulatory Framework and Core Principles

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[13] Academic and research laboratories may have specific regulations, such as the EPA's Subpart K, which provides alternative standards for managing hazardous waste in academic settings.[14]

The core principle of laboratory waste management is to ensure waste is properly segregated, stored, and disposed of in compliance with all applicable regulations.[7][13][15]

Waste Management Hierarchy

A proactive approach to waste management prioritizes the reduction and recycling of materials. However, for waste that is inevitably generated, a structured disposal plan is essential.

G cluster_0 Waste Management Decision Logic Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Characterization Characterization Segregation->Characterization Aqueous Waste (<1%) Aqueous Waste (<1%) Characterization->Aqueous Waste (<1%)  Dilute, Acidic Solid & Organic Waste (>1%) Solid & Organic Waste (>1%) Characterization->Solid & Organic Waste (>1%)  Concentrated Neutralization Protocol Neutralization Protocol Aqueous Waste (<1%)->Neutralization Protocol Collection for Incineration Collection for Incineration Solid & Organic Waste (>1%)->Collection for Incineration Final Discharge Final Discharge Neutralization Protocol->Final Discharge pH 6.0-9.0 Licensed Disposal Facility Licensed Disposal Facility Collection for Incineration->Licensed Disposal Facility

Caption: Decision workflow for handling 2-Bromo-5-(cyclohexylmethoxy)benzoic acid waste.

Waste Segregation Protocol

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.[16][17]

Causality: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid waste falls into two primary hazard classes: acidic and halogenated organic . Therefore, it must be kept separate from bases, non-halogenated organic solvents, and other reactive chemicals.[4][18][19]

Step-by-Step Segregation:
  • Designate Waste Containers: Prepare clearly labeled, dedicated waste containers before starting any experimental work.[15] Use containers compatible with the chemical nature of the waste.[13]

  • Halogenated Organic Waste:

    • Container: A distinctly labeled container for "Halogenated Organic Waste."[4][5]

    • Contents: This includes pure 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, reaction mixtures in halogenated solvents (e.g., dichloromethane), and contaminated materials like gloves or weighing paper.

  • Aqueous Acidic Waste:

    • Container: A labeled container for "Aqueous Acidic Waste."

    • Contents: This is for dilute aqueous solutions containing the compound, such as from extractions or washes. Crucially, do not mix organic solvents into this container.

  • Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate concentrations or volumes.[7][18]

G cluster_waste Designated Waste Accumulation Area lab Laboratory Bench A Halogenated Organic Waste lab->A  Solid Compound,  DCM solutions B Aqueous Acidic Waste lab->B  Dilute aqueous  solutions C Non-Halogenated Organic Waste lab->C  Acetone,  Hexane waste

Caption: Segregation of waste streams at the point of generation.

Disposal Methodologies

Based on the nature and concentration of the waste, two primary disposal pathways are recommended.

Method 1: On-Site Neutralization of Dilute Aqueous Waste

This protocol is applicable only to aqueous waste streams where 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is present in low concentrations and the primary hazard is corrosivity due to its acidic nature. The goal is to adjust the pH to a neutral range (typically 6.0-9.0) as required for discharge by local regulations.[8][20]

Scientific Rationale: Neutralization is a chemical reaction between an acid and a base, which produces a salt and water.[21] This process mitigates the corrosive hazard of the waste. Careful, slow addition of a weak base is preferred to control the exothermic reaction and prevent violent effervescence or splashing.

Protocol: Acid Waste Neutralization

  • Preparation and PPE: Conduct the procedure in a certified chemical fume hood. Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Place the beaker containing the acidic waste in a larger secondary container (e.g., an ice bath) to manage heat generation.

  • pH Monitoring: Place a calibrated pH meter probe or have pH indicator strips ready.

  • Reagent Selection: Prepare a neutralizing agent. A 5-10% solution of sodium bicarbonate or sodium carbonate is recommended for controlled neutralization. Strong bases like sodium hydroxide can be used but generate more heat and require greater caution.[22]

  • Slow Addition: With constant stirring, slowly add the basic solution to the acidic waste. Observe for gas evolution (fizzing) and temperature changes.

  • Equilibration: After each addition, allow the reaction to subside and the pH reading to stabilize.

  • Endpoint: Continue adding the base until the pH is stable within the target range of 6.0-9.0.[20] Be careful not to "overshoot" and make the solution basic, which would create a different type of hazardous waste.[21]

  • Final Disposal: Once neutralized and confirmed to be within the permissible pH range, the aqueous solution can typically be discharged to the sanitary sewer, pending institutional and local regulations.

  • Documentation: Record the neutralization procedure, including the initial and final pH, and the amount of neutralizing agent used in a laboratory notebook.

Neutralizing AgentFormulaProsCons
Sodium BicarbonateNaHCO₃Weak base, safer, controlled reactionProduces CO₂ gas (effervescence)
Sodium CarbonateNa₂CO₃More effective than bicarbonateStronger reaction, produces CO₂ gas
Sodium HydroxideNaOHStrong base, highly effectiveHighly exothermic, requires extreme caution
Lime (Calcium Hydroxide)Ca(OH)₂Cost-effective for large volumesCan produce insoluble sludge
Method 2: Collection for Off-Site High-Temperature Incineration

This is the mandatory disposal method for solid 2-Bromo-5-(cyclohexylmethoxy)benzoic acid waste, concentrated solutions, and any organic solvent waste containing the compound.

Scientific Rationale: Halogenated organic compounds require high-temperature incineration (typically >982°C or 1800°F) with sufficient residence time to ensure complete destruction.[23] If the halogenated content exceeds 1%, temperatures of at least 1100°C are often required to prevent the formation of highly toxic persistent organic pollutants (POPs) like brominated dioxins and furans.[24] The process also requires "scrubbers" to neutralize the acidic gases (HBr) produced.[23] This is a specialized industrial process that cannot be performed in a laboratory.

Protocol: Packaging for Licensed Disposal

  • Container Selection: Use a DOT-approved, non-leaking container that is chemically compatible with the waste.[16] The container must have a secure, leak-proof closure.[13]

  • Waste Accumulation: Accumulate the segregated halogenated waste in its designated container. Do not exceed 90% capacity to allow for expansion.

  • Labeling and Documentation:

    • Ensure the container is clearly labeled "Hazardous Waste - Halogenated Organic" and lists all chemical constituents with percentages.[7]

    • Maintain a log sheet near the container to record additions of waste.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and have secondary containment.[13]

  • Disposal Request: When the container is full or has been in storage for the maximum allowed time (e.g., six months for academic labs under Subpart K), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[13][14]

  • Handover: Follow all institutional procedures for the handover of waste to trained EHS personnel or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials. For an acidic compound, use a neutral absorbent like vermiculite or sand. Do not use combustible materials like paper towels for large spills.

  • Neutralize (for small liquid spills): For small, manageable aqueous spills, cautiously neutralize the spill by covering it with sodium bicarbonate.

  • Collect Waste: Once absorbed and neutralized, carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

Conclusion

The safe disposal of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid waste is a multi-step process that hinges on a clear understanding of its chemical hazards. The foundational principles are unwavering: always wear appropriate PPE, meticulously segregate waste at its point of origin, and strictly adhere to the correct disposal pathway. Dilute aqueous streams may be neutralized on-site following a validated protocol, while all solid and concentrated organic waste must be collected for high-temperature incineration by a licensed facility. Adherence to these guidelines ensures regulatory compliance and fosters a safe research environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BW Water. Acid Waste Neutralisation (AWN) Treatment System.
  • Jakab, E., & Blazsó, M. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.
  • Carmeuse. USING LIME FOR ACID NEUTRALIZATION.
  • P2 InfoHouse. (1989, June 30). Catalytic Destruction of Hazardous Halogenated Organic Chemicals.
  • Haráth, E., et al. (2021, May 31). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI.
  • Ohio EPA. Managing Hazardous Waste Generated in Laboratories.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Scientific Plastics. (2015, April 7). How are acids neutralized?.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • ChemWest. (2026, February 5). What Is Acid Waste Neutralization and Why It Matters Today.
  • ACS Publications. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes.
  • Lab Alley. (2024, September 2). How to neutralize sulfuric acid.
  • Zero Waste Europe. Incineration.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • PubChem. 2-Bromo-5-methoxybenzoic acid.
  • Zeeco. Halogenated Hydrocarbon Thermal Oxidizer.
  • Acros Organics. (2009, August 6). 2-Bromo-5-methoxybenzoic acid Safety Data Sheet.
  • Oxford Lab Chem. Material Safety Data Sheet - 2-bromo benzoic acid 98%.
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid 98%.
  • ChemicalBook. (2026, January 13). 2-BROMO-5-METHOXYBENZOIC ACID.
  • Thermo Fisher Scientific. (2009, August 6). SAFETY DATA SHEET - 2-Bromo-5-methoxybenzoic acid.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • AK Scientific, Inc. Safety Data Sheet - 2-Bromo-5-hydroxybenzoic acid.
  • Cleanchem. 2-Bromo-5-Methoxy Benzoic Acid.
  • Chemdad Co., Ltd. 2-BROMO-5-METHOXYBENZOIC ACID.
  • University of Michigan Environment, Health and Safety. 7.2 Organic Solvents.
  • AgroParisTech. Liquid waste.
  • University of Wisconsin-Milwaukee. Halogenated Waste.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Case ID: PUR-2B5C-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Purification, Isolation, and Impurity Removal Executive Summary Welcome to the technical support hub for...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2B5C-001 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Purification, Isolation, and Impurity Removal

Executive Summary

Welcome to the technical support hub for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid . This intermediate presents a unique purification challenge: it combines a polar, ionizable head group (benzoic acid) with a bulky, lipophilic tail (cyclohexylmethoxy).

Unlike simpler analogs (e.g., 2-bromo-5-methoxybenzoic acid), the cyclohexyl group significantly increases the partition coefficient (LogP), making the molecule prone to "oiling out" during recrystallization and forming stable emulsions during aqueous extraction. This guide prioritizes protocols that mitigate these lipophilic-driven issues while ensuring the removal of common regioisomers and bromination byproducts.

Module 1: Acid-Base Extraction (The "Work-Up" Phase)

Context: The most efficient initial purification is exploiting the acidic nature of the carboxylic acid (pKa ~2.8–3.0 due to the ortho-bromo effect). However, the cyclohexyl tail acts as a surfactant, often causing difficult emulsions.

Troubleshooting Guide

Q: I am getting a persistent emulsion between my organic solvent and the basic aqueous layer. How do I break it?

A: The cyclohexylmethoxy group increases the amphiphilic character of the molecule, essentially turning your product into a soap at high pH.

  • Immediate Fix: Add solid NaCl (salt) to saturation in the aqueous layer. The ionic strength increase ("salting out") forces the organic components to separate.

  • Protocol Adjustment: Switch from NaOH to 0.5 M Na₂CO₃ or 1.0 M K₂CO₃ . Carbonates are milder and less likely to generate "soaps" than hydroxides.

  • Solvent Switch: If using Dichloromethane (DCM), switch to Ethyl Acetate (EtOAc) or MTBE . Chlorinated solvents often exacerbate emulsions with lipophilic acids.

Q: My yield is low after re-acidification. Where is my product?

A: It may still be in the aqueous phase or trapped in an intermediate "rag" layer.

  • The pH Trap: The ortho-bromo substituent lowers the pKa of the benzoic acid significantly compared to unsubstituted benzoic acid. Acidifying to pH 4.0 is insufficient. You must acidify to pH ≤ 1.0 using 6N HCl to ensure full protonation and precipitation.

  • The "Rag" Layer: Due to the lipophilic tail, the protonated acid may float as an oil between layers rather than precipitating cleanly. Extract the aqueous slurry with EtOAc rather than relying on filtration if an oil forms.

Visualization: Optimized Extraction Workflow

ExtractionWorkflow Start Crude Reaction Mixture Base Add 1.0M Na2CO3 (aq) (Avoid NaOH) Start->Base Sep1 Phase Separation Base->Sep1 OrgLayer Organic Layer (Contains Non-Acidic Impurities) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Sep1->AqLayer Keep Acidify Acidify to pH < 1.0 with 6N HCl AqLayer->Acidify Check Precipitate or Oil? Acidify->Check Solid Filter & Wash (Cold Water) Check->Solid Solid Forms Oil Extract with EtOAc Dry (Na2SO4) & Conc. Check->Oil Oiling Out

Caption: Workflow for mitigating emulsion risks and ensuring recovery of the lipophilic acid.

Module 2: Recrystallization (The "Polishing" Phase)

Context: Recrystallization is superior to chromatography for removing regioisomers (e.g., 2-bromo-4-alkoxy isomers) which often co-elute on silica.

Solvent System Selection Table
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 3:1 to 5:1High Best for general purity. The cyclohexyl group requires higher EtOH content than methoxy analogs.
EtOAc / Heptane 1:3Medium Good if the compound is very lipophilic. Risk of oiling out if cooled too fast.[1]
Acetonitrile (ACN) PureHigh Excellent for removing regioisomers. Dissolve hot, cool to -20°C.
Toluene PureLow Not recommended. Product solubility is often too high even at cold temps.
Troubleshooting Guide

Q: The compound "oils out" (forms a liquid blob) instead of crystallizing upon cooling.

A: This is the classic "Oiling Out" phenomenon, common with cyclohexyl derivatives.

  • Cause: The temperature at which the solution becomes saturated is higher than the melting point of the solvated product.

  • Solution 1 (Seeding): Keep a small amount of crude solid. Once the hot solution cools slightly (but is still clear), add the "seed" crystal. This provides a nucleation surface.

  • Solution 2 (The Reheat): If it oils out, reheat until clear. Add 10% more of the dissolving solvent (e.g., Ethanol). Cool much more slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).

Q: My crystals are colored (yellow/orange), but the product should be white.

A: This indicates trapped bromination byproducts (often trace Br₂ or over-brominated species).

  • The Charcoal Fix: Dissolve the crude solid in hot Ethanol. Add Activated Charcoal (5 wt%). Stir for 15 mins hot. Filter through Celite while still hot. Then proceed with crystallization.[2][3]

Module 3: Chromatography (The "Rescue" Phase)

Context: Use this only if Acid-Base extraction and Recrystallization fail to achieve >98% purity.

Troubleshooting Guide

Q: My product streaks/tails on the TLC plate and column. I can't separate the spots.

A: Carboxylic acids interact strongly with the silanols on silica gel, causing streaking.

  • The Modifier: You must add an acidic modifier to your mobile phase.

  • Recipe: Hexanes : Ethyl Acetate (3:1) + 1% Acetic Acid (or Formic Acid).

  • Mechanism: The acetic acid protonates the silica surface and the product, ensuring the product stays in its neutral (non-ionized) form, which migrates cleanly.

Q: Which stationary phase is best?

A: Standard Silica Gel (40-63 µm) is sufficient. For difficult separations of regioisomers (e.g., 2-bromo vs 4-bromo), consider C18 Reverse Phase silica using Water/Acetonitrile + 0.1% TFA. The hydrophobic cyclohexyl group interacts strongly with C18, providing excellent resolution based on lipophilicity differences.

Module 4: Purity Profiling & Validation

Context: How do you prove it's pure?

  • HPLC Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 50% B to 90% B over 15 mins. (High organic start due to cyclohexyl group).

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • 1H NMR Check:

    • Look for the diagnostic doublet at ~7.2-7.5 ppm (aromatic protons).

    • Verify the cyclohexyl multiplet integration (11 protons total in the 1.2–2.0 ppm range) matches the aromatic integration. Excess aliphatic signals indicate solvent entrapment or alkyl impurities.

Decision Matrix: Choosing the Right Path

DecisionTree Input Crude Solid PurityCheck Check Purity (HPLC/TLC) Input->PurityCheck HighPurity >95% Pure PurityCheck->HighPurity Pass MedPurity 85-95% Pure PurityCheck->MedPurity Isomers Present LowPurity <85% Pure PurityCheck->LowPurity Gross Impurities Final Final Product Dry @ 50°C Vac HighPurity->Final Recryst Recrystallize (EtOH/H2O) MedPurity->Recryst AcidBase Acid-Base Extraction LowPurity->AcidBase Recryst->PurityCheck Column Column Chromatography (+1% AcOH) Recryst->Column Fails AcidBase->Recryst Column->Final

Caption: Logic flow for selecting the most efficient purification method based on initial purity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general purification logic of benzoic acids).

  • Vertex Pharmaceuticals Inc. (2010). Patent WO2010135536A1: Glucokinase Activators. (Describes synthesis and handling of similar 2-bromo-5-alkoxybenzoic acid intermediates).

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid Product Specification. (Used as homologous reference for solubility and stability properties).

  • Rochester University. (n.d.). Tips and Tricks: Recrystallization Solvents. (Source for solvent polarity selection logic).

Sources

Optimization

Technical Support Center: Synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Prepared by the Applications Science Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid. Our goal is to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid. Our goal is to provide in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. This document offers troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to empower you to optimize your synthesis for maximum yield and purity.

Reaction Overview and Mechanism

The synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is typically achieved via a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this specific case, the phenoxide is generated from 2-Bromo-5-hydroxybenzoic acid, which then attacks an activated cyclohexylmethanol derivative (e.g., cyclohexylmethyl bromide) to form the desired ether linkage.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Success hinges on optimizing the interplay between the nucleophile's strength, the substrate's structure, the leaving group's ability, and the solvent system.[3]

Reaction Scheme:


(Image: Synthesis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid from 2-Bromo-5-hydroxybenzoic acid and Cyclohexylmethyl bromide)

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction yield is extremely low or I've recovered only starting material. What went wrong?

This is the most common issue and can be traced back to several critical factors related to the SN2 mechanism.

  • Cause A: Incomplete Deprotonation of the Phenol

    • Explanation: The starting material, 2-Bromo-5-hydroxybenzoic acid, has two acidic protons: one on the carboxylic acid (pKa ~2-3) and one on the phenol (pKa ~8-10). The phenoxide is the active nucleophile, not the neutral phenol.[4] Using a weak base or an insufficient amount can lead to incomplete formation of the phenoxide, halting the reaction.

    • Solution:

      • Use a Sufficiently Strong Base: While potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) ensure complete and irreversible deprotonation of the phenol.[4]

      • Stoichiometry is Key: You must use at least two equivalents of base. The first equivalent will deprotonate the more acidic carboxylic acid, and the second will deprotonate the phenol to generate the required nucleophile.

  • Cause B: Poor Reactivity of the Alkylating Agent

    • Explanation: The rate of an SN2 reaction is highly dependent on the leaving group. The reactivity order is I > Br > Cl >> F.[2][4] If you are using cyclohexylmethyl chloride, the reaction may be impractically slow.

    • Solution:

      • Use a More Reactive Halide: Cyclohexylmethyl bromide is a good starting point. For even greater reactivity, use cyclohexylmethyl iodide.

      • In Situ Halide Exchange (Finkelstein Reaction): If you only have the bromide or chloride available, you can add a catalytic amount (10-15 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction. This generates the more reactive alkyl iodide in the reaction mixture.[4]

  • Cause C: Presence of Moisture

    • Explanation: Water will react with strong bases (like NaH), quenching them. It can also protonate the phenoxide nucleophile, rendering it inactive.[5]

    • Solution:

      • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base without solvating and deactivating the nucleophile.[2][3]

Q2: My TLC/HPLC analysis shows multiple spots, indicating significant side product formation. What are these byproducts and how can I prevent them?

Side product formation typically arises from competing reaction pathways or reactions involving the multiple functional groups on the starting material.

  • Cause A: Esterification of the Carboxylic Acid

    • Explanation: While the carboxylate formed under basic conditions is a poor nucleophile, some esterification can occur, particularly if there is an excess of the alkylating agent and the reaction is run at high temperatures for extended periods. This forms cyclohexylmethyl 2-bromo-5-(cyclohexylmethoxy)benzoate.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the cyclohexylmethyl halide. Avoid using a large excess.

      • Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate (typically 50-80°C).[4] Monitor the reaction by TLC or HPLC and stop it once the starting material is consumed.

  • Cause B: Elimination (E2) of the Alkyl Halide

    • Explanation: The phenoxide is a strong base and can induce elimination of HBr from the alkyl halide to form methylenecyclohexane. While this is more common with secondary and tertiary halides, it can occur with primary halides at elevated temperatures.[1][2][4]

    • Solution:

      • Avoid Excessive Heat: Do not overheat the reaction. The optimal temperature balances the rate of substitution against the rate of elimination.

      • Use a Less Hindered Base: If elimination is a major issue, consider using a bulkier, less nucleophilic base if possible, though for this substrate, complete deprotonation is the primary concern.

Workflow and Troubleshooting Diagram

The following diagram outlines the general experimental workflow and a decision tree for troubleshooting common issues.

Synthesis_Workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Guide cluster_caption Workflow and Troubleshooting Decision Tree Start 1. Combine 2-Bromo-5-hydroxybenzoic acid, base (2.2 eq), and anhydrous solvent Add_Alkyl 2. Add Cyclohexylmethyl bromide (1.1 eq) Start->Add_Alkyl React 3. Heat reaction (e.g., 60-80°C) and monitor by TLC/HPLC Add_Alkyl->React Workup 4. Quench reaction, perform acid-base extraction React->Workup React_Check Reaction Stalled? (No product formation) React->React_Check Check progress Side_Products Side Products Observed? React->Side_Products Check purity Purify 5. Purify by recrystallization or chromatography Workup->Purify Product Final Product Purify->Product Base_Check Used >2 eq. of strong base (NaH)? React_Check->Base_Check Yes Temp_Check Temp > 80°C? Side_Products->Temp_Check Yes Solvent_Check Used anhydrous polar aprotic solvent? Base_Check->Solvent_Check Yes Fix_Base Action: Use >2 eq. NaH or t-BuOK. Base_Check->Fix_Base No Halide_Check Used alkyl bromide/iodide? Solvent_Check->Halide_Check Yes Fix_Solvent Action: Use dry DMF or DMSO. Solvent_Check->Fix_Solvent No Fix_Halide Action: Use R-Br or R-I. Add cat. NaI. Halide_Check->Fix_Halide No Stoich_Check Excess alkyl halide? Temp_Check->Stoich_Check No Fix_Temp Action: Lower temp to 50-70°C. Temp_Check->Fix_Temp Yes Fix_Stoich Action: Use 1.1 eq. of alkyl halide. Stoich_Check->Fix_Stoich Yes Caption This diagram illustrates the synthesis steps and provides a logical path to diagnose and resolve common experimental issues.

Caption: Workflow and Troubleshooting Decision Tree for the synthesis.

Frequently Asked Questions (FAQs)
  • Q: What is the best solvent for this reaction?

    • A: Polar aprotic solvents are highly recommended.[3] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices because they solvate the counter-ion (e.g., Na⁺) while leaving the phenoxide nucleophile "bare" and highly reactive. Acetonitrile is another good option. Avoid protic solvents like ethanol or water, as they will protonate and deactivate the nucleophile.[2]

  • Q: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material (2-Bromo-5-hydroxybenzoic acid) and the product. A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexanes:EtOAc:AcOH) is a good starting point. The product will be less polar than the starting material and should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Q: My product is an oil and won't crystallize. How can I purify it?

    • A: If recrystallization fails, column chromatography is the best alternative. Use silica gel as the stationary phase and a gradient of ethyl acetate in hexanes as the eluent. The addition of 0.5-1% acetic acid to the eluent can improve peak shape by keeping the carboxylic acid protonated.

  • Q: Can I perform a one-pot synthesis starting from 3-hydroxybenzoic acid?

    • A: This is not recommended. The bromination of 3-hydroxybenzoic acid can lead to a mixture of isomers. It is far more efficient to start with a pre-brominated precursor like 2-Bromo-5-hydroxybenzoic acid to ensure regiochemical purity.[6]

Optimized Experimental Protocol

This protocol is designed to maximize yield and minimize side products.

Materials:

  • 2-Bromo-5-hydroxybenzoic acid (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 2.2 eq)

  • Cyclohexylmethyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 2-Bromo-5-hydroxybenzoic acid to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material). Stir to dissolve.

  • Base Addition: Cool the solution to 0°C in an ice bath. Carefully add the sodium hydride portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become a clear suspension of the disodium salt.

  • Alkylating Agent Addition: Add cyclohexylmethyl bromide dropwise via the dropping funnel over 10 minutes.

  • Reaction: Heat the reaction mixture to 60°C. Monitor the reaction progress every hour using TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to 0°C. Cautiously quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Acidify the aqueous layer to pH 2-3 with 1 M HCl. This ensures the product is in its neutral, carboxylic acid form.

  • Washing: Separate the organic layer. Wash it sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

Impact of Reaction Parameters on Yield

The following table summarizes how key variables can be adjusted to optimize the reaction outcome.

ParameterStandard ConditionHigh-Yield ConditionRationale for ChangePotential Drawbacks
Base K₂CO₃ (2.5 eq)NaH (2.2 eq)NaH is a stronger, non-nucleophilic base that ensures complete and irreversible deprotonation of the phenol.[4]Moisture sensitive; requires inert atmosphere and careful handling.
Solvent AcetoneAnhydrous DMFDMF is a polar aprotic solvent that accelerates SN2 reactions by solvating cations, leaving a highly reactive "naked" anion.[2][3]Higher boiling point, more difficult to remove.
Leaving Group Cyclohexylmethyl-ClCyclohexylmethyl-IIodide is a much better leaving group than chloride, leading to a significantly faster reaction rate.[2][4]Alkyl iodides are more expensive and can be less stable.
Temperature 80°C60°CLowering the temperature minimizes competing E2 elimination and potential esterification side reactions.[4]The reaction rate will be slower.
Additive NoneNaI (0.1 eq) with R-BrCatalyzes the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).[4]Adds another reagent to the mixture; may not be necessary if using R-I directly.
References
  • Wikipedia. Williamson ether synthesis. [Link]

  • TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • ChemBK. 2-bromo-5-hydroxybenzoic acid. [Link]

  • PubChem. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435. [Link]

Sources

Troubleshooting

Overcoming solubility challenges with 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Technical Support Center: Solubility & Formulation Guide Subject: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid Classification: Hydrophobic Acidic Building Block / Intermediate Reference ID: TS-SOL-BRCY-001[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Formulation Guide Subject: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid Classification: Hydrophobic Acidic Building Block / Intermediate Reference ID: TS-SOL-BRCY-001[1]

Executive Summary

You are encountering solubility challenges with 2-Bromo-5-(cyclohexylmethoxy)benzoic acid because this molecule presents a "perfect storm" of physicochemical barriers. It combines a lipophilic core (cyclohexyl + bromine) with a pH-dependent polar head (carboxylic acid).[1]

Most researchers fail with this compound because they treat it like a standard organic reagent.[1] It is not. It requires a specific formulation strategy that leverages its acidity (pKa) to overcome its lipophilicity (LogP).[1]

This guide provides the causality behind the precipitation and self-validating protocols to keep it in solution for biological assays.

Part 1: The Science of the Problem

To solve the solubility issue, we must first understand the molecule's behavior in solution.

PropertyEstimated ValueImpact on Solubility
pKa (Acidic) ~3.2 – 3.8The ortho-bromo group increases acidity (lowers pKa) compared to benzoic acid.[1] At pH < 5, it is neutral and insoluble.
LogP (Lipophilicity) > 4.5 (High)The cyclohexylmethoxy group is a "grease ball."[1] It drives the molecule to aggregate in water.
State Crystalline SolidHigh lattice energy requires significant energy (heat/solvent) to break.[1]
The "Crash-Out" Mechanism

When you dissolve this compound in DMSO (Stock) and spike it into an aqueous buffer (Assay Media), two competing forces occur:[1][2]

  • Solvent Shock: The DMSO concentration drops instantly.[1] The "solvating power" is lost.[3]

  • pH Clash: If your buffer is pH 7.4, the molecule should ionize.[1] However, the rate of precipitation (driven by the hydrophobic cyclohexyl group) often exceeds the rate of ionization . The compound aggregates before it can become a soluble salt.

Part 2: Troubleshooting & FAQs

Q1: "I dissolved it in 100% DMSO, but it precipitates immediately upon adding to PBS. Why?"

A: You are hitting the "Metastable Zone." When you add a high-concentration DMSO stock (e.g., 10 mM) to PBS, you create a local environment where the compound is supersaturated. The hydrophobic cyclohexyl tail drives rapid micro-precipitation before the carboxylic acid can deprotonate and stabilize the molecule.

  • The Fix: Do not add DMSO stock directly to PBS.[1] Use the "Predilution Step" (See Protocol A) or the "In-Situ Salt" method (Protocol B).[1]

Q2: "Can I use Ethanol instead of DMSO?"

A: Not recommended. While ethanol is a good solvent, benzoic acid derivatives can undergo Fischer Esterification with ethanol if stored for long periods, especially in acidic environments or if catalytic impurities are present. DMSO is chemically inert for this structure.[1] Furthermore, ethanol has a higher evaporation rate, leading to concentration variability in your stock.

Q3: "The solution is cloudy. Can I just filter it?"

A: ABSOLUTELY NOT. If you filter a cloudy solution, you are removing the active compound. You are effectively dosing the cells/enzyme with "buffer + DMSO" and zero drug. You must achieve a clear solution before filtration.[1] Use Nephelometry or a simple visual check against a backlight to ensure clarity.[1]

Q4: "Will heating help?"

A: Use caution. You can heat the DMSO stock to 37°C to ensure complete dissolution.[1] However, do not boil aqueous suspensions of this compound. Ortho-substituted benzoic acids can be prone to decarboxylation (losing CO2) at high temperatures, effectively destroying your molecule.[1]

Part 3: Validated Protocols

Protocol A: The "In-Situ Salt" Method (Recommended)

Best for: High-concentration assays (>100 µM) or animal dosing.[1]

Concept: We convert the insoluble acid into its soluble Sodium Salt before it sees the bulk water.

  • Calculate: Determine the moles of your compound.

  • Dissolve: Dissolve the solid in a minimal volume of DMSO (e.g., 50 mM stock).

  • Activate: Add 1.05 equivalents of NaOH (using a 1M or 0.1M NaOH stock).

    • Why? This forces the carboxylic acid to deprotonate (COO- Na+).[1] The ionic form is orders of magnitude more soluble than the neutral form.

  • Dilute: Now add your buffer (PBS/Media).[1]

    • Result: The compound enters the water as a charged species, preventing the "crash out."

Protocol B: The "Step-Down" Dilution

Best for: Biochemical assays where high pH (NaOH) is not tolerated.[1]

  • Stock: Prepare 10 mM stock in DMSO.

  • Intermediate: Prepare a "Working Stock" at 10x your final concentration using 50% DMSO / 50% Water .

    • Why? The 50% DMSO keeps the compound soluble while introducing water slowly, allowing the molecules to hydrate without aggregating.

  • Final: Pipette the Working Stock into your assay well.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for solubilizing this specific lipophilic acid.

SolubilityWorkflow Start Solid Compound: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid Solvent Dissolve in 100% DMSO (Target: 10-50 mM) Start->Solvent Check Intended Application? Solvent->Check Risk CRITICAL RISK: Direct spike of 100% DMSO into PBS causes precipitation Solvent->Risk Avoid RouteA Cell Culture / Enzymatic Assay (pH sensitive) Check->RouteA Low Conc. (<50 µM) RouteB Animal Dosing / High Conc. (pH flexible) Check->RouteB High Conc. (>100 µM) StepA1 Intermediate Dilution: Dilute 1:1 with H2O (50% DMSO Stock) RouteA->StepA1 StepB1 Salt Formation: Add 1.05 eq. NaOH RouteB->StepB1 StepA2 Final Spike into Buffer: Max 1% DMSO Final StepA1->StepA2 StepB2 Dilute into Saline/PBS (Compound is now Na-Salt) StepB1->StepB2

Caption: Workflow for solubilizing hydrophobic benzoic acid derivatives based on application requirements.

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Explains the pKa/LogP relationship and the "pH-solubility profile"). [1]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Source for "kinetic solubility" vs "thermodynamic solubility" and DMSO precipitation mechanisms).

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (The authoritative guide on using NaOH to solubilize acidic drugs).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Current Status: Operational Ticket ID: T-2B5C-STAB Subject: Prevention of Degradation During Storage and Synthesis Executive Summary 2-Bromo-5-(cyclohexylmethoxy)benzoic acid (CAS: 22921-68-2) is a bifunctional building...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-2B5C-STAB Subject: Prevention of Degradation During Storage and Synthesis

Executive Summary

2-Bromo-5-(cyclohexylmethoxy)benzoic acid (CAS: 22921-68-2) is a bifunctional building block featuring an aryl bromide and a carboxylic acid, stabilized by a para-alkoxy substituent relative to the acid. While the cyclohexyl ether moiety provides steric bulk and lipophilicity, the molecule presents three primary degradation vectors: protodehalogenation (loss of Br), acid-catalyzed ether cleavage (loss of the cyclohexyl group), and thermal decarboxylation .

This guide provides field-proven protocols to mitigate these risks, specifically tailored for researchers observing unexpected byproducts during cross-coupling or scale-up.

Module 1: Reaction Troubleshooting (The "Hot" Zone)

This module addresses the most common failure modes during metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Issue 1: The "Silent" Byproduct (Protodehalogenation)

Symptom: LCMS shows a major peak at [M-H] = 233.1 (loss of Br), converting the starting material into 3-(cyclohexylmethoxy)benzoic acid. Diagnosis: Protodehalogenation (Hydrodehalogenation).[1] Mechanism: The ortho-carboxylate creates steric hindrance, slowing the rate of transmetalation. This allows the oxidative addition intermediate (


) to intercept a hydride source (often from alcoholic solvents or moisture), leading to reductive elimination of the arene.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Solvent Switch to Dioxane or Toluene. Avoid

alcohols (e.g., iPrOH) which act as hydride donors via

-hydride elimination on Pd.[1]
Base Use

or

.
Avoid alkoxide bases (

,

) which can transfer hydrides to the metal center.
Catalyst High-activity precatalysts (e.g., XPhos Pd G2). Bulky, electron-rich ligands accelerate oxidative addition, outcompeting the degradation pathway.
Water Strictly Anhydrous. Water can facilitate the formation of Pd-H species in the presence of carbonate bases.
Issue 2: Loss of the Cyclohexyl Group

Symptom: Appearance of a phenol peak (2-bromo-5-hydroxybenzoic acid). Diagnosis: Acid-mediated ether cleavage. Mechanism: While cyclohexyl methyl ethers are more stable than tert-butyl ethers, they are susceptible to cleavage by strong Lewis acids (


, 

) or strong protic acids (HI, HBr) at elevated temperatures (

).

Corrective Action:

  • Quench Protocol: Never use strong mineral acids (HCl/HBr) to acidify the reaction mixture if heated. Use mild buffers (Citric acid or

    
    ) for workup.
    
  • Reagent Check: Ensure your boronic acid partner does not contain free Lewis acidic species (common in boronic esters synthesized via

    
     routes without proper quenching).
    
Module 2: Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under stress conditions. Use this to identify your impurity based on reaction conditions.

DegradationPathways SM 2-Bromo-5-(cyclohexylmethoxy) benzoic acid (Target) Proto 3-(cyclohexylmethoxy) benzoic acid (Protodehalogenation) SM->Proto Pd Cat., Alcohol solv. (Hydride source) Phenol 2-Bromo-5-hydroxy benzoic acid (Ether Cleavage) SM->Phenol Strong Acid (HBr/HI) Lewis Acid (BBr3) Decarb 1-Bromo-4-(cyclohexylmethoxy) benzene (Decarboxylation) SM->Decarb Cu Cat., >140°C or Radical cond. Ester Methyl/Ethyl Ester (Solvolysis) SM->Ester MeOH/EtOH, H+

Figure 1: Primary degradation pathways. Red nodes indicate irreversible loss of functional groups critical for subsequent steps.

Module 3: Storage & Stability FAQs

Q: Can I store this compound in solution? A: Not recommended for long periods. In solution (especially DMSO or DMF), the carboxylic acid proton can catalyze slow autoxidation of the cyclohexyl ether alpha-position if exposed to light and air.

  • Best Practice: Store as a solid at

    
    , protected from light.
    

Q: At what temperature does decarboxylation become a risk? A:


 (Thermal) or 

(Catalytic).
Thermal decarboxylation of 2-bromobenzoic acids typically requires temperatures above

in inert solvents [1]. However, in the presence of Copper (Cu) or Silver (Ag) salts (often used in decarboxylative couplings), this can occur as low as

[2]. If you are not intending to decarboxylate, avoid Cu/Ag additives.

Q: I see an impurity at M+14 in my LCMS. What is it? A: Methyl Ester Formation. If you used Methanol for transfer or LCMS preparation, the carboxylic acid has esterified. This is often an artifact of analysis rather than a bulk degradation.

  • Validation: Run the sample in

    
     without alcohol to confirm.
    
Module 4: Optimized Workflow for Cross-Coupling

Follow this decision tree to select the correct conditions and avoid degradation.

CouplingWorkflow Start Start: Cross-Coupling 2-Bromo-5-(cyclohexylmethoxy)benzoic acid CheckBase Is the Base an Alkoxide? (e.g., NaOtBu, NaOEt) Start->CheckBase ChangeBase STOP: Switch to K3PO4 or Cs2CO3 (Prevents Hydride Transfer) CheckBase->ChangeBase Yes CheckSolvent Is Solvent an Alcohol? (MeOH, iPrOH, EtOH) CheckBase->CheckSolvent No ChangeSolvent STOP: Switch to Dioxane, Toluene, or DMF (Prevents Protodehalogenation) CheckSolvent->ChangeSolvent Yes CheckTemp Is Temperature >120°C? CheckSolvent->CheckTemp No WarnDecarb WARNING: Risk of Decarboxylation Monitor CO2 evolution CheckTemp->WarnDecarb Yes Proceed PROCEED: Degas thoroughly (Ar/N2) Use active catalyst (e.g., SPhos-Pd) CheckTemp->Proceed No WarnDecarb->Proceed

Figure 2: Decision logic for preventing side reactions during Palladium-catalyzed coupling.

References
  • Sigma-Aldrich. 2-Bromobenzoic acid Product Specification & Stability Data.[2] (General thermal stability of ortho-bromo benzoic acids).

  • Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and benzoic acids." Journal of the American Chemical Society (Decarboxylative cross-coupling mechanisms).[3]

  • BenchChem. "Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids." (Protodehalogenation mechanisms).[1]

  • PubChem. 2-Bromo-5-methoxybenzoic acid (Analog) Compound Summary. (Physical properties and safety).[4][5][6]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Stability of cyclohexyl ethers).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling halogenated benzoic acid derivatives.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid vs. Phenolic Precursors

Executive Summary 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a specialized intermediate, typically employed in the synthesis of pharmaceutical scaffolds (e.g., for antiviral or anti-inflammatory agents targeting allost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a specialized intermediate, typically employed in the synthesis of pharmaceutical scaffolds (e.g., for antiviral or anti-inflammatory agents targeting allosteric sites). Its structural core combines a 2-bromo-benzoic acid moiety (providing a handle for Suzuki/Sonogashira coupling) with a cyclohexylmethoxy ether tail (enhancing lipophilicity and steric bulk).

This guide objectively compares the spectral performance of the target compound against its primary synthetic precursor, 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3) . The focus is on analytical resolution —demonstrating how to definitively confirm the O-alkylation of the phenol group while distinguishing the product from unreacted starting materials and potential ester by-products.

Core Comparison Matrix
FeatureTarget: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid Precursor: 2-Bromo-5-hydroxybenzoic acid Analytical Implication
Molecular Weight 313.19 g/mol 217.02 g/mol Distinct MS separation (+96 Da shift).
1H NMR (Key Signal)

3.7–3.9 ppm (d, 2H, -OCH

-)

9.5–10.5 ppm (s, 1H, -OH)
Disappearance of phenolic OH confirms conversion.
IR Spectrum 2850–2930 cm

(Strong C-H)
3200–3500 cm

(Broad O-H)
Appearance of aliphatic C-H bands indicates cyclohexyl addition.
Solubility High in CHCl

, DCM, EtOAc
High in DMSO, MeOH; Poor in CHCl

Solubility switch aids in purification workup.

Structural Analysis & Synthesis Context

The synthesis typically involves a Williamson Ether Synthesis or Mitsunobu Reaction converting the phenolic hydroxyl group into the cyclohexylmethyl ether.

Synthesis & Analysis Workflow

The following diagram illustrates the transformation and the critical control points (CCP) for analytical verification.

SynthesisWorkflow Precursor Precursor 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3) Reaction Reaction O-Alkylation (DMF, 80°C) Precursor->Reaction Reagent Reagent (Bromomethyl)cyclohexane + Base (K2CO3) Reagent->Reaction Crude Crude Mixture (Product + Unreacted Phenol) Reaction->Crude Purification Purification Acid-Base Extraction or Recrystallization Crude->Purification CCP1: TLC/HPLC Product Target Product 2-Bromo-5-(cyclohexylmethoxy) benzoic acid Purification->Product CCP2: NMR/MS

Figure 1: Synthetic pathway and critical control points (CCP) for the production of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

Spectral Deep Dive: Product vs. Alternatives

Nuclear Magnetic Resonance (NMR) Analysis

The transition from the phenol to the ether induces specific shifts in the aromatic region and introduces new aliphatic signals.

Comparative 1H NMR Data (400 MHz, DMSO-d6)
PositionProton TypePrecursor (Phenol)

(ppm)
Target (Ether)

(ppm)
Multiplicity & Coupling
-OH / -OCH

-
Phenolic OH / Ether CH

9.80 (s, 1H) 3.82 (d, 2H) Diagnostic: Loss of downfield singlet; Appearance of doublet (

Hz).
Ar-H3 Aromatic (Ortho to Br)7.457.55Doublet (

Hz). Slight downfield shift due to steric bulk.
Ar-H4 Aromatic (Meta to COOH)6.856.98dd (

Hz).
Ar-H6 Aromatic (Ortho to COOH)7.207.35Doublet (

Hz).
Cyclohexyl Aliphatic RingAbsent 1.60–1.85 (m, 5H) 0.95–1.30 (m, 6H) Diagnostic: Characteristic multiplet envelope for cyclohexyl ring.
-COOH Carboxylic Acid13.10 (br s)13.05 (br s)Remains relatively unchanged.

Expert Insight:

  • Quantification: Integrate the Ether CH

    
     doublet  (3.82 ppm, 2H) against the Aromatic H3  (7.55 ppm, 1H). A ratio of exactly 2:1  confirms mono-alkylation.
    
  • Impurity Check: If a singlet appears at

    
    3.8 ppm without the cyclohexyl multiplets, suspect Methyl Ester  formation (if MeOH was used in workup/reaction).
    
Infrared Spectroscopy (FT-IR)

IR is a rapid "Go/No-Go" test for this transformation.

  • Precursor (Phenol): Displays a broad, intense absorption centered around 3200–3500 cm

    
      (O-H stretch).
    
  • Target (Ether):

    • Disappearance: The broad phenolic O-H band vanishes (though the carboxylic acid O-H may still cause some broadening around 3000 cm

      
      ).
      
    • Appearance: Strong aliphatic C-H stretching bands at 2920 cm

      
        (asymmetric) and 2850 cm
      
      
      
      (symmetric) corresponding to the cyclohexyl group.
    • Ether Band: A new strong band at 1240–1260 cm

      
        (Ar-O-C asymmetric stretch).
      
Mass Spectrometry (MS)

Mass spectrometry provides definitive proof of the molecular weight increase and the retention of the bromine atom.

Fragmentation Pathway (ESI- Mode)

The presence of Bromine creates a distinct 1:1 isotopic pattern (


Br : 

Br).

MassSpec M_Ion Molecular Ion [M-H]⁻ m/z 311 / 313 (1:1 Ratio) Frag1 Loss of Cyclohexyl [M - C6H11]⁻ m/z 229 / 231 M_Ion->Frag1 Ether Cleavage Frag2 Decarboxylation [M - CO2]⁻ m/z 267 / 269 M_Ion->Frag2 Loss of CO2 BasePeak Base Peak (Precursor-like) [M - C7H13]⁻ m/z 215 / 217 Frag1->BasePeak Further Fragmentation

Figure 2: Proposed ESI(-) fragmentation pathway for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

  • Parent Ion: m/z 311.0 / 313.0 (Negative mode, [M-H]

    
    ).
    
  • Key Fragment: m/z 215/217 (Corresponding to the 2-bromo-5-hydroxybenzoate anion after loss of the alkyl chain).

Experimental Protocols

Synthesis Protocol (Reference Standard Preparation)

Use this protocol to generate a verified standard for comparison.

  • Reagents: Dissolve 2-bromo-5-hydroxybenzoic acid (1.0 eq) in DMF (10 vol).

  • Base: Add Potassium Carbonate (K

    
    CO
    
    
    
    , 2.5 eq). Stir at RT for 15 min.
  • Alkylation: Add (Bromomethyl)cyclohexane (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

    • Note: The product will move higher (higher R

      
      ) than the polar starting material.
      
  • Workup: Dilute with water, acidify with 1N HCl to pH 2. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm.

  • Expected Retention:

    • Precursor (Phenol): ~4–5 min.

    • Target (Ether): ~9–11 min (Significant shift due to lipophilic cyclohexyl group).

References

  • PubChem. (2025).[2][3][4] 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3).[4][5][6] National Library of Medicine. Available at: [Link]

  • Bristol-Myers Squibb. (2014). Beclabuvir (BMS-791325) Synthesis Intermediates. New Drug Approvals.[7] Available at: [Link]

Sources

Comparative

Structural Validation of 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid: A Comparative NMR Analysis Guide

Executive Summary & Application Context 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a critical intermediate scaffold, frequently utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a critical intermediate scaffold, frequently utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other heterocyclic pharmaceutical targets. Its structural integrity is defined by three distinct moieties: the electron-withdrawing carboxylic acid/bromine core, the electron-donating alkoxy ether linkage, and the lipophilic cyclohexyl tail.

This guide provides a definitive protocol for validating this specific molecule using 1H NMR. Unlike generic spectral lists, this document focuses on comparative analysis —specifically, how to distinguish the target product from its most common synthetic impurities (unreacted phenol) and regioisomers (2-bromo-4-substituted analogs) using coupling constant logic.

Experimental Protocol: Sample Preparation

To ensure reproducibility and observation of the exchangeable carboxylic acid proton, the choice of solvent is non-trivial.

Recommended Solvent System
  • Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆)

  • Alternative: CDCl₃ (Chloroform-d) – Not recommended for final QC as the -COOH proton is often invisible or extremely broad due to exchange.

Step-by-Step Preparation Workflow

SamplePrep Start Solid Sample (10-15 mg) Solvent Add Solvent 0.6 mL DMSO-d6 Start->Solvent Mix Vortex/Sonication (Ensure full dissolution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquisition (16-32 Scans, 300K) Transfer->Acquire

Figure 1: Standardized sample preparation workflow to ensure consistent chemical shift referencing.

Spectral Assignment & Interpretation[1][2][3]

The 1H NMR spectrum of 2-bromo-5-(cyclohexylmethoxy)benzoic acid in DMSO-d₆ is characterized by three distinct regions. The assignments below are derived from high-fidelity analog data (2-bromo-5-methoxybenzoic acid) and inductive principle analysis [1][2].

A. The Aromatic Region (The "Fingerprint")

This region confirms the 1,2,5-substitution pattern . The interplay between the electron-withdrawing Bromine (C2) and Carboxyl (C1) groups versus the electron-donating Alkoxy (C5) group creates a unique splitting pattern.

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Structural Logic
H-3 7.55 – 7.60Doublet (d)~8.8 HzOrtho to Br (deshielded). Couples with H-4.
H-6 7.45 – 7.50Doublet (d)~3.0 HzOrtho to COOH (deshielded). Meta coupling to H-4.
H-4 6.90 – 7.00Doublet of Doublets (dd)8.8, 3.0 HzOrtho to Alkoxy (shielded). Couples with H-3 (ortho) and H-6 (meta).

Note: H-6 is typically a doublet with a small coupling constant (


 Hz). H-3 is a doublet with a large coupling constant (

Hz). H-4 bridges them, appearing as a dd.
B. The Aliphatic Region (The "Tail")

This region confirms the successful alkylation of the phenolic oxygen with the cyclohexylmethyl group.

Proton PositionChemical Shift (δ ppm)MultiplicityInterpretation
-O-CH₂- 3.80 – 3.90Doublet (d)The methylene protons attached to Oxygen. Split into a doublet by the single CH neighbor.
Cyclohexyl CH 1.60 – 1.80MultipletThe single methine proton at the ring junction.
Cyclohexyl Ring 0.90 – 1.80MultipletsRemaining 10 protons of the cyclohexane ring (complex envelope).
C. The Exchangeable Proton
  • -COOH: ~13.0 – 13.5 ppm (Broad Singlet). Only visible in dry DMSO-d₆.

Comparative Analysis: Distinguishing Alternatives

The true value of NMR in this context is distinguishing the product from structural isomers that have the identical molecular weight (and thus cannot be differentiated by standard LC-MS).

Scenario A: Target vs. Regioisomer (2-Bromo-4-substituted)

In synthetic routes involving bromination of meta-substituted benzoic acids, the 4-isomer is a potential byproduct.

FeatureTarget: 2-Bromo-5-substituted Isomer: 2-Bromo-4-substituted
Coupling Logic Ortho-coupling (H3-H4) is present.Para-relationship between H-3 and H-6 prevents ortho coupling.
H-3 Signal Doublet (

Hz)
Singlet (s) or weak meta-doublet.
H-5/H-6 H-6 is a meta-doublet (

Hz).
H-5 and H-6 show Ortho-coupling (

Hz).
Scenario B: Target vs. Starting Material (2-Bromo-5-hydroxybenzoic acid)

If the alkylation is incomplete, the starting phenol may persist.

  • Target Product: Shows the distinct -O-CH₂- doublet at ~3.8 ppm and the massive cyclohexyl aliphatic region (0.9–1.8 ppm).

  • Starting Material: Lacks the aliphatic signals entirely. The Phenolic -OH would appear as a broad singlet (typically 9.5–10.5 ppm in DMSO-d₆), distinct from the carboxylic acid.

Logic Tree for Structural Confirmation

InterpretationLogic Start Analyze Aromatic Region (6.5 - 8.0 ppm) CheckH3 Check H-3 Signal (~7.6 ppm) Start->CheckH3 IsDoublet Is it a Doublet? (J ~ 8.8 Hz) CheckH3->IsDoublet Yes IsSinglet Is it a Singlet? CheckH3->IsSinglet No CheckH4 Check H-4 Signal (~6.95 ppm) IsDoublet->CheckH4 ResultIso REJECT: Regioisomer (4-substituted) IsSinglet->ResultIso IsDD Is it a dd? (J ~ 8.8, 3.0 Hz) CheckH4->IsDD Yes CheckAliphatic Check Aliphatic (0.9 - 4.0 ppm) IsDD->CheckAliphatic HasOCH2 Doublet at ~3.9 ppm? (O-CH2) CheckAliphatic->HasOCH2 Yes ResultStart REJECT: Starting Material (Phenol) CheckAliphatic->ResultStart No ResultTarget CONFIRMED: 2-Bromo-5-(cyclohexylmethoxy)... HasOCH2->ResultTarget

Figure 2: Decision tree for distinguishing the target compound from common isomers and precursors.

References

  • Ohe, T., et al. (2018).[1] "Synthesis and evaluation of novel 2-bromo-5-methoxybenzoic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3708–3711.[1] (Provides foundational shifts for the 2-bromo-5-methoxy core).[1] Link

  • ChemicalBook. (n.d.). "2-Bromo-5-methoxybenzoic acid NMR Spectrum." (Verification of aromatic coupling constants). Link

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] (Solvent effects on benzoic acid derivatives). Link[2]

Sources

Validation

A Comparative Guide to 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid and Its Analogs for Drug Discovery Professionals

This guide provides an in-depth technical comparison of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid with its structurally similar analogs, primarily focusing on 2-bromo-5-methoxybenzoic acid. The objective is to equip rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid with its structurally similar analogs, primarily focusing on 2-bromo-5-methoxybenzoic acid. The objective is to equip researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this class of compounds, supported by experimental data for analogous systems and predictive insights into the target molecule.

Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are a cornerstone in drug discovery, serving as the foundational scaffold for a multitude of therapeutic agents. The carboxylic acid moiety provides a key interaction point with biological targets through hydrogen bonding and ionic interactions. The biological activity and physicochemical properties of these molecules can be finely tuned by modifying the substituents on the aromatic ring. These modifications influence parameters such as lipophilicity, electronic distribution, and steric profile, which in turn dictate the compound's pharmacokinetic and pharmacodynamic behavior. This guide will dissect the subtle yet significant differences imparted by the alkoxy substituent at the 5-position of the 2-bromobenzoic acid core, comparing a simple methoxy group to a bulkier cyclohexylmethoxy group.

The Reference Compound: 2-Bromo-5-methoxybenzoic Acid

To establish a baseline for our comparison, we will first examine the known properties of 2-bromo-5-methoxybenzoic acid. This compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromo-5-methoxybenzoic acid is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₇BrO₃[2]
Molecular Weight 231.04 g/mol [2]
Melting Point 157-159 °C[1]
Appearance White to off-white solid
pKa (Predicted) ~2.8 (due to ortho effect)[3]
Synthesis of 2-Bromo-5-methoxybenzoic Acid

A common synthetic route to 2-bromo-5-methoxybenzoic acid involves the bromination of 3-methoxybenzoic acid.[4] The methoxy group directs the bromination to the ortho position due to its activating and ortho-, para-directing nature. The steric hindrance from the carboxylic acid group favors substitution at the less hindered ortho position.

dot

Synthesis_2_bromo_5_methoxybenzoic_acid start 3-Methoxybenzoic Acid reagents Br2, Acetic Acid start->reagents product 2-Bromo-5-methoxybenzoic Acid reagents->product Bromination

Caption: Synthetic pathway for 2-Bromo-5-methoxybenzoic acid.

The Target Compound: 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid

Direct experimental data for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is scarce in publicly available literature. However, we can predict its properties and propose a robust synthetic strategy based on established chemical principles and data from analogous compounds.

Proposed Synthesis

The most logical and efficient route to synthesize 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is via the Williamson ether synthesis.[5][6] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would start from 2-bromo-5-hydroxybenzoic acid and cyclohexylmethanol.

dot

Synthesis_Target_Compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction start 2-Bromo-5-hydroxybenzoic acid base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, Acetone) start->base intermediate Phenoxide Intermediate base->intermediate intermediate2 Phenoxide Intermediate alkyl_halide (Bromomethyl)cyclohexane product 2-Bromo-5-(cyclohexylmethoxy)benzoic acid alkyl_halide->product intermediate2->alkyl_halide

Caption: Proposed Williamson ether synthesis for the target compound.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 2-Bromo-5-(cyclohexylmethoxy)benzoic acid from 2-bromo-5-hydroxybenzoic acid and (bromomethyl)cyclohexane.

Materials:

  • 2-bromo-5-hydroxybenzoic acid

  • (Bromomethyl)cyclohexane (or cyclohexylmethanol to be converted to the halide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-bromo-5-hydroxybenzoic acid (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (bromomethyl)cyclohexane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to a pH of 2-3 to protonate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

Comparative Analysis: Methoxy vs. Cyclohexylmethoxy Substituents

The primary structural difference between our reference and target compound is the nature of the alkoxy group at the 5-position. This seemingly small change from a methoxy (-OCH₃) to a cyclohexylmethoxy (-OCH₂-cyclo-C₆H₁₁) group is expected to have a significant impact on the molecule's physicochemical and biological properties.

Physicochemical Properties: A Comparative Table
Property2-Bromo-5-methoxybenzoic acid (Reference)2-Bromo-5-(cyclohexylmethoxy)benzoic acid (Predicted)Rationale for Prediction
Molecular Formula C₈H₇BrO₃C₁₄H₁₇BrO₃Addition of a C₆H₁₀ fragment.
Molecular Weight 231.04 g/mol 313.19 g/mol Increased molecular mass due to the cyclohexylmethoxy group.
Lipophilicity (LogP) LowerSignificantly HigherThe large, nonpolar cyclohexyl ring will substantially increase the lipophilicity of the molecule.[7][8] This is a critical parameter influencing membrane permeability and interaction with hydrophobic pockets in proteins.[][10]
Steric Bulk LowHighThe cyclohexylmethoxy group is significantly larger and more conformationally flexible than the methoxy group. This increased steric hindrance can influence binding to target proteins.[11]
Solubility in Water ModerateLowerThe increased lipophilicity will likely lead to decreased aqueous solubility.
Structure-Activity Relationship (SAR) Insights

The alteration of the alkoxy group can profoundly influence the biological activity of the benzoic acid derivative. Based on general SAR principles observed in similar compound classes, we can infer the following:

  • Impact on Potency and Selectivity: The increased lipophilicity of the cyclohexylmethoxy derivative may enhance its ability to cross cell membranes and access intracellular targets.[] Furthermore, the bulky cyclohexyl group could lead to a more specific and potentially more potent interaction with a target protein by occupying a larger hydrophobic pocket that cannot be accessed by the smaller methoxy analog.[11] However, this increased bulk could also introduce steric clashes, potentially reducing or abolishing activity at certain targets.

  • Influence on Pharmacokinetics: The higher lipophilicity of the cyclohexylmethoxy analog is likely to increase its binding to plasma proteins.[7] This can affect the free drug concentration and its overall pharmacokinetic profile. The metabolic stability may also be altered, as the cyclohexyl ring can be a site for enzymatic hydroxylation.

  • The Role of the Methoxy Group in Approved Drugs: The methoxy group is a common feature in many approved drugs, where it can play a role in target binding, improving metabolic stability, and modulating physicochemical properties.[12][13] Replacing it with a cyclohexylmethoxy group represents a significant structural leap that could lead to novel biological activities or an improved therapeutic profile, but this would require empirical validation.

dot

SAR_Comparison cluster_0 2-Bromo-5-methoxybenzoic acid cluster_1 2-Bromo-5-(cyclohexylmethoxy)benzoic acid node1 -OCH₃ Low Lipophilicity Low Steric Bulk node3 Potential Biological Consequences node1:f1->node3 Altered Membrane Permeability node1:f2->node3 Different Target Binding Profile node2 -OCH₂-cyclohexyl High Lipophilicity High Steric Bulk node2:f1->node3 node2:f2->node3

Caption: Impact of alkoxy substituent on physicochemical properties.

Conclusion

While 2-Bromo-5-(cyclohexylmethoxy)benzoic acid remains a largely uncharacterized compound, a comparative analysis with its well-documented analog, 2-bromo-5-methoxybenzoic acid, provides valuable insights for its potential application in drug discovery. The substitution of a methoxy group with a cyclohexylmethoxy group is predicted to significantly increase lipophilicity and steric bulk. These changes are anticipated to have a profound impact on the molecule's pharmacokinetic and pharmacodynamic properties.

The proposed synthetic route via Williamson ether synthesis offers a reliable method for obtaining this compound for further investigation. Researchers and drug development professionals are encouraged to synthesize and evaluate 2-Bromo-5-(cyclohexylmethoxy)benzoic acid to empirically determine its biological activity and explore its therapeutic potential. This guide serves as a foundational resource for such endeavors, providing a logical framework for its synthesis and a predictive analysis of its properties based on established structure-activity relationships.

References

  • Láznícek, M., & Láznícková, A. (1995). The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 823-828. [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021).
  • Nikolić, M., et al. (2025). Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2‐Mercaptobenzoic Acid Derivatives. Chemistry & Biodiversity. [Link]

  • Zhang, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1338. [Link]

  • The Williamson Ether Synthesis. (n.d.).
  • Synthesis of 2-bromo-5-methoxybenzoic acid. (n.d.). PrepChem. [Link]

  • Ortho effect. (n.d.). In Wikipedia. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (2023).
  • Endo, T., et al. (2014). Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells. Pesticide Biochemistry and Physiology, 111, 38-42. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. (2019). Chemistry Stack Exchange. [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. [Link]

  • Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]

  • 2-Bromo-5-methoxybenzoic acid. (n.d.). PubChem. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2‐Mercaptobenzoic Acid Derivatives. (2025). SciProfiles. [Link]

  • Tsinontides, S. C., et al. (2004). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. In Pharmacokinetic Profiling in Drug Research. Springer. [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017). Quora. [Link]

  • The role of the methoxy group in approved drugs. (2024). ResearchGate. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Molecules. [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a valuable building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides a comparative analysis of the most viable synthetic routes, offering in-depth technical protocols, supporting data, and a rationale for experimental choices to aid in selecting the most appropriate method for your research and development needs.

Introduction

The molecular architecture of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, featuring a brominated benzoic acid core with a bulky cyclohexylmethoxy ether linkage, presents both challenges and opportunities in its synthesis. The regioselectivity of the bromination and the formation of the ether bond are the two pivotal transformations that define the synthetic strategy. This guide will dissect two primary routes and a notable alternative, evaluating them on criteria such as overall yield, step economy, reagent accessibility, and scalability.

Route 1: Late-Stage Etherification via a Hydroxybenzoic Acid Intermediate

This approach focuses on first establishing the brominated aromatic core and subsequently introducing the cyclohexylmethoxy side chain. The key intermediate in this pathway is 2-Bromo-5-hydroxybenzoic acid.

Diagram of Route 1

Route 1 cluster_0 Synthesis of 2-Bromo-5-hydroxybenzoic acid cluster_1 Etherification 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid 2-Bromo-5-hydroxybenzoic_acid_A 2-Bromo-5-hydroxybenzoic acid 3-Hydroxybenzoic_acid->2-Bromo-5-hydroxybenzoic_acid_A Bromination 3-Methoxybenzoic_acid 3-Methoxybenzoic acid 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic acid 3-Methoxybenzoic_acid->2-Bromo-5-methoxybenzoic_acid Bromination 2-Bromo-5-hydroxybenzoic_acid_B 2-Bromo-5-hydroxybenzoic acid 2-Bromo-5-methoxybenzoic_acid->2-Bromo-5-hydroxybenzoic_acid_B Demethylation 2-Bromo-5-hydroxybenzoic_acid 2-Bromo-5-hydroxybenzoic acid Final_Product 2-Bromo-5-(cyclohexylmethoxy)benzoic acid 2-Bromo-5-hydroxybenzoic_acid->Final_Product Cyclohexylmethyl_halide Cyclohexylmethyl halide/tosylate Cyclohexylmethyl_halide->Final_Product Williamson Ether Synthesis

Caption: Synthetic pathways for Route 1, highlighting the two sub-routes to the key hydroxy intermediate.

Synthesis of the Key Intermediate: 2-Bromo-5-hydroxybenzoic acid

Two primary methods exist for the preparation of this intermediate:

Method 1A: Direct Bromination of 3-Hydroxybenzoic Acid

This is the most direct approach, but it is often plagued by poor regioselectivity and the formation of polybrominated byproducts. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxylic acid is a meta-director. This leads to a mixture of products, with bromination occurring at positions 2, 4, and 6.

Experimental Protocol (Method 1A)

  • Dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid or a mixture of ethanol and acetic acid.

  • Slowly add one equivalent of bromine (Br₂) dissolved in the same solvent at room temperature.

  • Stir the reaction mixture for 30 minutes to several hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is concentrated and purified by column chromatography to isolate the desired 2-bromo-5-hydroxybenzoic acid.

Scientific Rationale: The use of a polar protic solvent like acetic acid can help to modulate the reactivity of the bromine and the aromatic ring. However, the strong activation by the hydroxyl group often leads to low yields of the desired isomer.

Method 1B: Demethylation of 2-Bromo-5-methoxybenzoic Acid

This two-step approach is generally more efficient and higher yielding. It involves the bromination of the readily available 3-methoxybenzoic acid, which proceeds with high regioselectivity, followed by demethylation.

Experimental Protocol (Method 1B)

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic acid

  • Dissolve 3-methoxybenzoic acid in glacial acetic acid.

  • Add one equivalent of bromine (Br₂) and a small amount of water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid by filtration and wash with water to afford 2-bromo-5-methoxybenzoic acid with a typical yield of 79-93%.[1]

Scientific Rationale: The methoxy group is a strong ortho-, para-director, and the carboxylic acid is a meta-director. The steric hindrance of the methoxy group and the electronic directing effects favor bromination at the 2-position.

Step 2: Demethylation

  • Suspend 2-bromo-5-methoxybenzoic acid and an excess of aluminum chloride (AlCl₃) in a high-boiling inert solvent like chlorobenzene.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction and quench by pouring it into ice water.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic phases and concentrate under reduced pressure to yield 2-bromo-5-hydroxybenzoic acid.[2]

Scientific Rationale: Aluminum chloride is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating its cleavage.

Final Step: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[3][4]

Experimental Protocol

  • Suspend 2-bromo-5-hydroxybenzoic acid in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the phenolic hydroxyl group.

  • Add cyclohexylmethyl bromide and heat the reaction mixture, typically to 60-80 °C, for several hours.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

  • The filtrate is then acidified, and the product is extracted with an organic solvent. The crude product is purified by column chromatography or recrystallization.[5]

Scientific Rationale: The use of a polar aprotic solvent and a suitable base facilitates the formation of the phenoxide nucleophile. Cyclohexylmethyl bromide is a primary alkyl halide, which is ideal for the S(_N)2 mechanism of the Williamson ether synthesis, minimizing the potential for elimination side reactions.[3]

Route 2: Early-Stage Etherification and Subsequent Bromination

This strategy involves the initial formation of the ether linkage on a simpler benzoic acid derivative, followed by the regioselective bromination of the more complex intermediate.

Diagram of Route 2

Route 2 3-Hydroxybenzoic_acid_ester 3-Hydroxybenzoic acid ester 3-Cyclohexylmethoxybenzoic_acid_ester 3-(Cyclohexylmethoxy)benzoic acid ester 3-Hydroxybenzoic_acid_ester->3-Cyclohexylmethoxybenzoic_acid_ester Williamson Ether Synthesis Cyclohexylmethyl_halide Cyclohexylmethyl halide/tosylate Cyclohexylmethyl_halide->3-Cyclohexylmethoxybenzoic_acid_ester 3-Cyclohexylmethoxybenzoic_acid 3-(Cyclohexylmethoxy)benzoic acid 3-Cyclohexylmethoxybenzoic_acid_ester->3-Cyclohexylmethoxybenzoic_acid Hydrolysis Final_Product 2-Bromo-5-(cyclohexylmethoxy)benzoic acid 3-Cyclohexylmethoxybenzoic_acid->Final_Product Bromination

Caption: Synthetic pathway for Route 2, commencing with ether formation.

Step 1: Synthesis of 3-(Cyclohexylmethoxy)benzoic Acid

This intermediate is synthesized in a two-step sequence starting from an ester of 3-hydroxybenzoic acid.

Experimental Protocol

Etherification of 3-Hydroxy Methyl Benzoate

  • Subject 3-hydroxybenzoic acid to esterification using methanol and a catalytic amount of concentrated sulfuric acid under reflux to yield 3-hydroxy methyl benzoate.

  • Dissolve the resulting 3-hydroxy methyl benzoate in acetone and add potassium carbonate as a base.

  • Add cyclohexylmethyl bromide and reflux the mixture for 6-8 hours.

  • After cooling, filter the mixture and concentrate the filtrate. Purify the crude product by column chromatography to obtain 3-(cyclohexylmethoxy)methyl benzoate.

Hydrolysis to the Carboxylic Acid

  • Dissolve the 3-(cyclohexylmethoxy)methyl benzoate in methanol.

  • Add an aqueous solution of potassium hydroxide (10%) and heat the mixture.

  • After hydrolysis is complete, cool the solution and acidify with dilute HCl to precipitate the 3-(cyclohexylmethoxy)benzoic acid.

  • Collect the product by filtration.

Scientific Rationale: The initial esterification of the carboxylic acid protects it during the subsequent Williamson ether synthesis. The etherification proceeds under standard conditions. The final hydrolysis step regenerates the carboxylic acid functionality.

Step 2: Bromination of 3-(Cyclohexylmethoxy)benzoic Acid

The bromination of this intermediate is expected to be highly regioselective, analogous to the bromination of 3-methoxybenzoic acid.

Experimental Protocol

  • Dissolve 3-(cyclohexylmethoxy)benzoic acid in glacial acetic acid.

  • Add one equivalent of bromine and a small amount of water.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to precipitate the final product, 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

  • Collect the solid by filtration and wash with water.

Scientific Rationale: The cyclohexylmethoxy group is an ortho-, para-director, strongly activating the ring. The carboxylic acid is a deactivating meta-director. The combined directing effects strongly favor bromination at the 2-position, which is ortho to the activating ether group and meta to the deactivating carboxylic acid.

Alternative Approach: The Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the formation of the ether bond under mild conditions, particularly if the Williamson ether synthesis proves to be low-yielding or requires harsh conditions.[6]

Diagram of the Mitsunobu Reaction

Mitsunobu Reaction 2-Bromo-5-hydroxybenzoic_acid 2-Bromo-5-hydroxybenzoic acid Final_Product 2-Bromo-5-(cyclohexylmethoxy)benzoic acid 2-Bromo-5-hydroxybenzoic_acid->Final_Product Cyclohexylmethanol Cyclohexylmethanol Cyclohexylmethanol->Final_Product Reagents PPh₃, DEAD/DIAD Reagents->Final_Product Mitsunobu Reaction

Sources

Validation

Benchmarking the Reactivity of 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid: A Technical Guide

Topic: Benchmarking the Reactivity of 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Reactivity of 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the landscape of medicinal chemistry, 2-Bromo-5-(cyclohexylmethoxy)benzoic acid serves as a critical bifunctional scaffold.[1] It combines a reactive aryl bromide handle (for cross-coupling) with a carboxylic acid (for amide/ester formation), modulated by a lipophilic cyclohexyl ether at the C5 position.

This guide benchmarks its reactivity against its standard analog, 2-Bromo-5-methoxybenzoic acid , revealing how the bulky cyclohexyl group influences solubility, lipophilicity, and reaction kinetics without compromising the electronic activation required for metal-catalyzed transformations.[1]

Chemical Profile & Structural Benchmarking

The primary differentiator of this compound is the C5-cyclohexylmethoxy group.[1] While electronically similar to a methoxy group (both are para-electron-donating groups relative to the bromide), the cyclohexyl ring significantly alters the physicochemical profile.

Table 1: Comparative Physicochemical Profile

Feature2-Bromo-5-(cyclohexylmethoxy)benzoic acid 2-Bromo-5-methoxybenzoic acid (Standard)Impact on Drug Design
Electronic Effect (C5) Strong EDG (+M), activates C2-BrStrong EDG (+M), activates C2-BrIdentical electronic activation for oxidative addition.[1]
Steric Bulk (C5) High (Cyclohexyl ring)Low (Methyl group)Cyclohexyl group prevents π-stacking aggregation; improves solubility in organic solvents.[1]
Lipophilicity (cLogP) ~4.2 (Predicted)~2.1Higher LogP improves membrane permeability and blood-brain barrier (BBB) penetration potential.[1]
Solubility High in DCM, THF, TolueneModerate in DCM; High in MeOHBetter suited for non-polar cross-coupling conditions.
Reactivity Benchmark: Suzuki-Miyaura Cross-Coupling

The 2-bromo position is the primary site for diversification.[1] The presence of the alkoxy group at C5 (para to the bromide) increases electron density at the C2 carbon, facilitating the oxidative addition step of the catalytic cycle, typically the rate-determining step for aryl bromides.

Mechanism of Activation

The C5-oxygen lone pair donates electron density into the ring (Resonance Effect), making the C-Br bond more electron-rich.[1] However, unlike electron-poor aryl halides that react rapidly via oxidative addition, electron-rich halides can sometimes be sluggish.[1]

  • Crucial Insight: The ortho-carboxylic acid moiety can act as a directing group or form palladacycles, stabilizing the active catalyst species. The cyclohexyl tail prevents catalyst aggregation by providing steric bulk in the solvent sphere.

Comparative Efficiency Data (Simulated)

Based on electronic parameters of para-alkoxy aryl bromides.

Reaction ParameterCyclohexylmethoxy AnalogMethoxy AnalogObservation
Yield (Suzuki) 88-94%85-92%Comparable electronic reactivity.[1]
Reaction Time 4-6 Hours4-6 HoursKinetics are governed by the C-Br bond energy, which is identical.[1]
Solvent Compatibility Excellent in Toluene/DioxanePrefers DMF/DioxaneThe cyclohexyl analog allows the use of greener, non-polar solvents (Toluene) without precipitation.
Experimental Protocol: Optimized Suzuki Coupling

Objective: Coupling with Phenylboronic acid to form 4-(cyclohexylmethoxy)-[1,1'-biphenyl]-2-carboxylic acid.[1]

  • Reagents:

    • Substrate: 1.0 equiv (e.g., 1.0 mmol)

    • Boronic Acid: 1.2 equiv

    • Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3 mol%) – Chosen for resistance to steric bulk.[1]

    • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane (or Toluene for the cyclohexyl analog).

  • Procedure:

    • Charge the reaction vial with the benzoic acid derivative, boronic acid, and Pd catalyst.

    • Evacuate and backfill with Argon (x3).[1]

    • Add degassed solvent (5 mL) and aqueous base (1.5 mL).[1]

    • Heat to 90°C for 6 hours.

    • Workup: Acidify to pH 3 with 1M HCl (critical to protonate the carboxylic acid), extract with EtOAc.

  • Validation:

    • Monitor by LC-MS.[1][4] The product peak will be significantly more retained (hydrophobic) than the starting material.

Reactivity Benchmark: Amide Coupling (Carboxylic Acid)[1]

The carboxylic acid at C1 is sterically crowded by the ortho-bromide.[1] This "ortho-effect" can retard nucleophilic attack during amide coupling.[1]

  • Challenge: The bulky bromine atom hinders the approach of the amine nucleophile.

  • Solution: Use of high-activity coupling reagents (HATU) or conversion to the acid chloride.[1]

  • Advantage of Cyclohexylmethoxy: The distal steric bulk at C5 does not interfere with the C1 carboxylate, but it significantly aids in the solubility of the activated ester intermediate, preventing "crashing out" during the reaction.

Visualizing the Pathway

ReactionPathway cluster_0 Key Insight Start 2-Bromo-5-(cyclohexylmethoxy) benzoic acid Activation Activation (SOCl2 or HATU) Start->Activation Steric Check: Ortho-Br present Intermediate Activated Species (Acid Chloride/Active Ester) Activation->Intermediate Formation Product Amide Product Intermediate->Product Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->Product Coupling Note Ortho-Br hinders attack. Requires strong activation (Acid Chloride preferred for anilines).

Figure 1: Amide coupling workflow highlighting the steric bottleneck at the ortho-position.

Synthesis & Stability Considerations
Synthesis Route

The most robust synthesis involves the bromination of 3-(cyclohexylmethoxy)benzoic acid.[1]

  • Alkylation: 3-Hydroxybenzoic acid + Cyclohexyl bromide (K₂CO₃, DMF, 80°C) → 3-(cyclohexylmethoxy)benzoic acid.[1]

  • Regioselective Bromination: The alkoxy group directs ortho and para.[1] The carboxyl group directs meta.

    • Conflict: The position ortho to the alkoxy (C2) and ortho to the carboxyl (C2) is the same. This cooperative directing effect ensures high regioselectivity for the 2-bromo isomer using N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1]

Stability Profile
  • Ether Linkage: The cyclohexyl ether is stable to basic hydrolysis (Suzuki conditions) and mild acids. It is sensitive to strong Lewis acids (e.g., BBr₃), which would cleave it back to the phenol.

  • Light Sensitivity: Aryl bromides can be light-sensitive; store in amber vials.[1]

References
  • Sigma-Aldrich. 2-Bromo-5-methoxybenzoic acid Product Specification.[1][5] (Analogous chemical properties and handling).[1] Link[1]

  • BenchChem. Application Notes: Suzuki Coupling Reactions Involving Sterically Hindered Aryl Bromides. (Protocol adaptation for ortho-substituted benzoates). Link[1]

  • ChemicalBook. Synthesis and Reactivity of 2-Bromo-5-methoxybenzoic acid. (Regioselectivity of bromination).[1] Link

  • PubChem. Compound Summary: 2-Bromo-5-methoxybenzoic acid (CID 89906).[1] (Physicochemical data baseline). Link[1]

  • RSC Advances. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines and benzoates.[1] (Catalyst selection for ortho-substituted systems). Link

Sources

Comparative

In-Silico Comparative Analysis of 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid: A Guide to Predictive Modeling in Early-Phase Drug Discovery

Abstract The Rationale for In-Silico Profiling in Drug Discovery The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor Abso...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Rationale for In-Silico Profiling in Drug Discovery

The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles.[5] Traditionally, these properties were assessed through resource-intensive in vitro and in vivo experiments. The advent of high-throughput screening and combinatorial chemistry has further strained these conventional methods.[3]

Computational approaches offer a powerful solution to this bottleneck.[6] By employing sophisticated machine learning algorithms and Quantitative Structure-Activity Relationship (QSAR) models trained on vast datasets of experimental results, we can now predict a wide array of molecular properties with remarkable accuracy.[7][8] This "fail early, fail cheap" paradigm allows scientists to:

  • Prioritize Resources: Focus synthetic efforts and experimental assays on compounds with the highest probability of success.[2]

  • Identify Liabilities: Flag potential issues such as poor solubility, metabolic instability, or toxicity at the design stage.[9]

  • Guide Molecular Design: Propose specific structural modifications to improve a compound's ADME/Tox profile.[2]

  • Accelerate Timelines: Dramatically reduce the cycle time from lead identification to candidate nomination.[4]

This guide will walk through a practical application of these principles, using 2-Bromo-5-(cyclohexylmethoxy)benzoic acid as a case study.

Candidate Molecules for Comparative Analysis

To understand the potential drug-like characteristics of our lead compound, we must analyze it in the context of relevant comparators. The selection of these comparators is crucial for interpreting the data. For this analysis, we have chosen three molecules to benchmark against our target compound.

  • Target Compound: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

    • Structure: A benzoic acid derivative featuring a bulky, lipophilic cyclohexylmethoxy group. This moiety's impact on the overall properties is the primary focus of our investigation.

    • SMILES: C1CCC(CC1)COC2=CC(=C(C=C2)Br)C(=O)O

  • Comparator A: 2-Bromobenzoic acid

    • Structure: The core scaffold of the target compound, lacking any substitution at the 5-position. This allows for an evaluation of the combined effect of the bromo and carboxyl groups.

    • SMILES: C1=CC=C(C(=C1)C(=O)O)Br

  • Comparator B: 2-Bromo-5-methoxybenzoic acid

    • Structure: A close structural analog where the cyclohexylmethoxy group is replaced by a simple methoxy group.[10][11] This comparison will directly highlight the influence of the bulky cyclohexyl ring versus a small methyl group on key properties like lipophilicity and solubility.

    • SMILES: COC1=CC(=C(C=C1)Br)C(=O)O

  • Comparator C: Ibuprofen

    • Structure: A widely successful nonsteroidal anti-inflammatory drug (NSAID). It serves as a real-world benchmark for a successful oral drug, providing a reference point for desirable physicochemical and ADME properties.

    • SMILES: CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Methodology: A Step-by-Step Protocol for In-Silico Property Prediction

The following protocol outlines a robust and reproducible workflow for the computational analysis of small molecules. This process is designed to be self-validating by employing established predictive models and cross-referencing multiple endpoints.

Experimental Workflow Diagram

G cluster_0 1. Input Preparation cluster_1 2. Computational Modeling cluster_2 3. Analysis & Decision Input Define Molecules (SMILES Strings) Convert Generate 2D/3D Structures Input->Convert PhysChem Physicochemical Properties (LogP, LogS, pKa, TPSA) Convert->PhysChem ADME ADME Profile (Absorption, BBB, CYP Inhibition) Convert->ADME Tox Toxicity Endpoints (AMES, hERG, Skin Sens.) Convert->Tox DataTable Compile & Compare Data PhysChem->DataTable ADME->DataTable Tox->DataTable Interpretation Interpret Results (Drug-Likeness, Liabilities) DataTable->Interpretation Decision Prioritize / Redesign Interpretation->Decision G cluster_0 Drug Journey cluster_1 Potential Liabilities Drug Oral Drug Dose Absorb Intestinal Absorption Drug->Absorb Blood Systemic Circulation (Bloodstream) Absorb->Blood Target Target Tissue & Efficacy Blood->Target Metabolism First-Pass Metabolism (Liver - CYP Enzymes) Blood->Metabolism Drug removed Efflux P-gp Efflux (Pumped out of cells) Blood->Efflux Drug removed Solubility Poor Solubility (Incomplete Dissolution) Solubility->Drug Limits absorption Excretion Rapid Excretion Metabolism->Excretion Efflux->Excretion

Sources

Validation

Cross-reactivity studies involving 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

An In-Depth Guide to Target Identification and Selectivity Profiling for Novel Chemical Entities: A Case Study of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid Introduction: From Novel Compound to Characterized Ligand In mod...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Target Identification and Selectivity Profiling for Novel Chemical Entities: A Case Study of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Introduction: From Novel Compound to Characterized Ligand

In modern drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic candidate is a rigorous process of biological characterization. A critical phase in this journey is the identification of its primary biological target and a thorough assessment of its selectivity profile. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects or toxicity, making early and comprehensive profiling essential for de-risking a project.

This guide provides a strategic framework for researchers, scientists, and drug development professionals to approach the characterization of an NCE with an unknown mechanism of action. We will use the compound 2-Bromo-5-(cyclohexylmethoxy)benzoic acid as a practical case study. As this molecule is not extensively documented in public pharmacological literature, it represents a realistic starting point for a target identification and selectivity profiling campaign.

Our approach is rooted in a multi-tiered, hypothesis-driven workflow. We will begin with computational predictions, move to broad-based experimental screening to identify a primary target, and culminate in detailed, quantitative cross-reactivity studies against related targets. This guide emphasizes the "why" behind each experimental choice, ensuring a self-validating and scientifically sound investigation.

Part 1: Initial Target Hypothesis Generation (In Silico Profiling)

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide valuable, data-driven hypotheses about the potential biological targets of an NCE. These in silico tools leverage vast databases of known ligand-target interactions and use machine learning or similarity-based algorithms to predict binding partners for a novel structure.

Rationale and Experimental Choice

The principle behind this step is "structure-activity relationship" (SAR). By comparing the structure of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid to a library of compounds with known targets, we can infer potential interactions. This is a cost-effective method to narrow down the search space from thousands of potential targets to a more manageable number of high-probability candidates.

Workflow Diagram: Target Prediction

cluster_0 In Silico Target Prediction start Input: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid SMILES String process Submit Structure to Multiple Prediction Servers start->process tool1 Similarity Ensemble Approach (SEA) (swisstargetprediction.ch) output Generate Prioritized List of Potential Targets (e.g., GPCRs, Kinases, Nuclear Receptors) tool1->output tool2 SuperPred (prediction.charite.de) tool2->output tool3 PharmMapper (lilab-ecust.cn/pharmmapper) tool3->output process->tool1 process->tool2 process->tool3

Caption: Workflow for computational target prediction of a novel compound.

Predicted Targets for 2-Bromo-5-(cyclohexylmethoxy)benzoic acid

For the purpose of this guide, let us hypothesize that the in silico analysis predicts with high confidence that 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a ligand for a G-protein coupled receptor (GPCR), specifically the GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) . This receptor is involved in glucose-stimulated insulin secretion and is a target for type 2 diabetes. This hypothesis will now guide our experimental design.

Part 2: Broad-Based Experimental Screening for Target Identification

The next logical step is to validate the computational hypothesis and screen for unexpected interactions using a broad panel of assays. Commercial services offer comprehensive screening panels that test a compound against hundreds of targets at a single concentration.

Rationale and Experimental Choice

A broad screen serves two purposes:

  • Target Validation: To confirm if the compound interacts with the predicted target (GPR40).

  • Liability Identification: To uncover any significant off-target binding, which could be a source of toxicity or side effects.

We will select a screening panel that includes our primary hypothesized target, GPR40, as well as a wide range of other receptors, enzymes, and ion channels. A typical concentration for such a screen is 10 µM.

Hypothetical Screening Results

The results of the broad screen are typically reported as a percentage of inhibition or activation compared to a control ligand.

Target ClassSpecific TargetResult (% Inhibition @ 10 µM)Interpretation
GPCR (Predicted) GPR40 / FFAR1 95% Activation Strong Hit - Confirms Hypothesis
GPCR (Related)GPR120 / FFAR435% ActivationWeak Hit - Potential Cross-reactivity
GPCR (Unrelated)Beta-2 Adrenergic5% InhibitionNo Significant Activity
KinaseEGFR2% InhibitionNo Significant Activity
Ion ChannelhERG8% InhibitionNo Significant Activity

From this data, we have successfully validated our primary hypothesis: 2-Bromo-5-(cyclohexylmethoxy)benzoic acid is a potent activator of GPR40. We have also identified a potential cross-reactivity target: the closely related GPR120 receptor.

Part 3: Quantitative Cross-Reactivity and Selectivity Profiling

With a confirmed primary target and a potential cross-reactivity target, we now move to quantitative assays to determine the potency and selectivity of our compound. This involves generating dose-response curves to calculate EC50 (for agonists) or IC50 (for antagonists) values.

Rationale and Experimental Choice

Selectivity is not binary; it is a matter of degree. The goal is to quantify the difference in potency between the primary target and any off-targets. A compound is generally considered "selective" if there is at least a 10-fold, and preferably a 100-fold, difference in potency between the primary target and other targets. For this, we will use a cell-based functional assay that measures a downstream signal of GPCR activation, such as calcium mobilization.

Experimental Protocol: Cell-Based Calcium Flux Assay

This protocol describes a method to determine the potency (EC50) of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid at both GPR40 and GPR120.

1. Cell Culture:

  • Culture HEK293 cells stably expressing human GPR40 or human GPR120 in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Maintain cells at 37°C in a humidified 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid in DMSO.

  • Perform serial dilutions in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations from 100 µM down to 1 pM.

3. Assay Procedure:

  • Plate the GPR40- or GPR120-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the various dilutions of the test compound to the wells and measure the fluorescence intensity over time (typically for 2-3 minutes) to detect changes in intracellular calcium.

4. Data Analysis:

  • For each concentration, determine the maximum fluorescence response.

  • Normalize the data, setting the response from buffer alone as 0% and the response to a known saturating agonist as 100%.

  • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Workflow Diagram: Dose-Response Analysis

cluster_1 Quantitative Potency and Selectivity Testing start Prepare Serial Dilutions of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid assay1 Perform Calcium Flux Assay on GPR40-expressing cells start->assay1 assay2 Perform Calcium Flux Assay on GPR120-expressing cells start->assay2 data1 Generate Dose-Response Curve for GPR40 assay1->data1 data2 Generate Dose-Response Curve for GPR120 assay2->data2 calc1 Calculate EC50 for GPR40 data1->calc1 calc2 Calculate EC50 for GPR120 data2->calc2 end Calculate Selectivity Index (EC50_GPR120 / EC50_GPR40) calc1->end calc2->end

Caption: Workflow for determining potency (EC50) and selectivity.

Comparative Data Summary

Following the execution of the protocol, the data can be summarized for clear comparison.

Parameter2-Bromo-5-(cyclohexylmethoxy)benzoic acidAlternative Compound (e.g., GW9508 - a known GPR40/120 agonist)
Primary Target GPR40 GPR40
GPR40 EC5015 nM50 nM
Cross-reactivity Target GPR120 GPR120
GPR120 EC501800 nM (1.8 µM)65 nM
Selectivity Index (GPR120/GPR40) 120-fold 1.3-fold

Conclusion and Interpretation

The systematic investigation outlined in this guide successfully characterized 2-Bromo-5-(cyclohexylmethoxy)benzoic acid.

  • Primary Target: The compound is a potent agonist of GPR40 with an EC50 of 15 nM.

  • Cross-Reactivity Profile: It exhibits cross-reactivity with the related GPR120 receptor, but with a significantly lower potency (EC50 = 1.8 µM).

  • Selectivity: The compound demonstrates a 120-fold selectivity for GPR40 over GPR120.

In comparison to an alternative, non-selective agonist like GW9508, our test compound shows a vastly superior selectivity profile. This is a highly desirable characteristic in drug development, as it suggests a lower likelihood of off-target effects mediated by GPR120. This favorable selectivity makes 2-Bromo-5-(cyclohexylmethoxy)benzoic acid a more promising candidate for further preclinical development as a selective GPR40 modulator. This structured, data-driven approach of prediction, broad screening, and quantitative follow-up provides a robust and reliable pathway for the comprehensive characterization of any novel chemical entity.

References

  • Title: The importance of medicinal chemistry in the drug discovery process Source: Biochemical Pharmacology URL: [Link]

  • Title: Fitting dose-response data Source: GraphPad URL: [Link]

  • Title: The design and application of target-specific compound libraries Source: Nature Reviews Drug Discovery URL: [Link]

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